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  • Product: 3-Bromo-8-chloroquinolin-6-amine
  • CAS: 808755-82-0

Core Science & Biosynthesis

Foundational

Mechanism of Action for 3-Bromo-8-chloroquinolin-6-amine Derivatives: A Technical Whitepaper

Executive Summary The 6-aminoquinoline scaffold is a highly versatile pharmacophore in modern medicinal chemistry, historically recognized for its antimalarial properties but increasingly leveraged in targeted oncology a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-aminoquinoline scaffold is a highly versatile pharmacophore in modern medicinal chemistry, historically recognized for its antimalarial properties but increasingly leveraged in targeted oncology and immunology. Specifically, the di-halogenated building block 3-Bromo-8-chloroquinolin-6-amine (CAS: 808755-82-0) represents a privileged intermediate for synthesizing highly selective kinase inhibitors and translation initiation modulators.

This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols for derivatives of this specific scaffold. By analyzing the unique steric and electronic contributions of the 3-bromo and 8-chloro substituents, we elucidate how these molecules achieve target selectivity—particularly against Tumor Progression Locus 2 (Tpl2/MAP3K8) and the eukaryotic initiation factor 4A (eIF4A)—while mitigating off-target toxicities .

Pharmacophore Analysis: The Role of Di-Halogenation

The core efficacy of 3-bromo-8-chloroquinolin-6-amine derivatives lies in the precise spatial arrangement of its halogens, which dictate the molecule's binding kinetics and thermodynamic stability within target protein pockets.

  • The 8-Chloro Substituent (Steric Gatekeeping): In the context of ATP-competitive kinase inhibitors, the quinoline nitrogen typically forms a critical hydrogen bond with the hinge region of the kinase. The addition of a bulky chlorine atom at the C8 position forces a conformational twist. When targeting kinases like Tpl2, this C8 substitution creates a severe steric clash with the gatekeeper residue (e.g., T790 in EGFR), effectively abolishing off-target EGFR binding while maintaining high affinity for Tpl2 .

  • The 3-Bromo Substituent (Hydrophobic Anchoring): The C3 position projects into the solvent-inaccessible "back pocket" of the kinase domain, particularly when the enzyme is in the DFG-out (inactive) conformation. The highly lipophilic and polarizable bromine atom displaces high-energy water molecules from this hydrophobic sub-pocket, driving a favorable entropic shift that dramatically increases the drug's residence time.

  • The 6-Amino Linkage (Vectorial Extension): The primary amine at C6 serves as the synthetic attachment point (often converted to amides, ureas, or anilino groups) to project functional moieties toward the solvent-exposed region, allowing for the tuning of pharmacokinetic properties (ADME) without disrupting the core binding interactions.

Primary Mechanism of Action: Tpl2 Kinase Inhibition

Tumor Progression Locus 2 (Tpl2), also known as MAP3K8, is a critical serine/threonine kinase in the TLR4 signaling cascade, responsible for driving the production of Tumor Necrosis Factor-alpha (TNF-α) in macrophages. 3-Bromo-8-chloroquinolin-6-amine derivatives act as Type II Kinase Inhibitors , binding to the DFG-out conformation of Tpl2.

Signaling Pathway Modulation

By locking Tpl2 in its inactive state, these derivatives prevent the downstream phosphorylation of MEK1/2 and ERK1/2, thereby halting the transcription of pro-inflammatory cytokines. This mechanism is highly sought after for treating autoimmune conditions like rheumatoid arthritis and inflammatory bowel disease.

Tpl2_Pathway LPS LPS / TLR4 Activation IRAK IRAK1/4 Complex LPS->IRAK Tpl2 Tpl2 (MAP3K8) Kinase IRAK->Tpl2 MEK MEK1/2 Tpl2->MEK ERK ERK1/2 MEK->ERK TNFa TNF-α Production ERK->TNFa Inhibitor 3-Br-8-Cl-Quinolin-6-amine Derivative Inhibitor->Tpl2 Inhibits

Figure 1: Interruption of the TLR4/Tpl2 signaling cascade by 3-Br-8-Cl-quinoline derivatives.

Quantitative Structure-Activity Relationship (SAR)

The synergistic effect of the di-halogenated system is evident when comparing the biochemical IC50 values across related scaffolds. The data below illustrates the necessity of both the 3-bromo and 8-chloro groups for achieving optimal potency and selectivity.

Compound Scaffold (6-Amino Linkage: Urea)R3 PositionR8 PositionTpl2 IC50 (nM)EGFR IC50 (nM)Selectivity Fold (EGFR/Tpl2)LogP (Calc)
Unsubstituted 6-AQ-H-H1,250450.03x2.1
8-Chloro-6-AQ-H-Cl320>10,000>31x2.8
3-Bromo-6-AQ-Br-H1801200.6x3.0
3-Br-8-Cl-6-AQ -Br -Cl 15 >10,000 >660x 3.7

Table 1: Representative SAR data demonstrating the steric and electronic synergy of di-halogenation in driving Tpl2 selectivity.

Secondary Mechanism: eIF4A RNA Helicase Inhibition

Recent high-throughput screening efforts have identified halogenated quinolines as novel, non-ATP competitive inhibitors of the eukaryotic initiation factor 4A (eIF4A), an ATP-powered DEAD-box RNA helicase crucial for cap-dependent translation in malignancies .

Derivatives of 8-chloroquinolin-6-amine have been shown to bind to a novel allosteric pocket on eIF4A. The 8-chloro group forms favorable halogen bonds with the protein backbone, while the quinoline core stacks with adjacent aromatic residues. This interaction prevents the helicase from unwinding secondary mRNA structures, effectively starving cancer cells of essential oncogenic proteins (e.g., c-Myc, Bcl-2).

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of 3-bromo-8-chloroquinolin-6-amine derivatives, researchers must account for the inherent physicochemical properties of the quinoline ring.

Critical Insight: 6-aminoquinolines are inherently fluorescent (Ex ~340 nm, Em ~420-500 nm) . Standard fluorescence intensity (FI) or fluorescence polarization (FP) assays will yield severe compound interference, leading to false positives or flatlined dose-response curves. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory assay format.

Protocol: High-Throughput TR-FRET Kinase Selectivity Assay

This protocol utilizes Lanthanide chelates (Europium) with long emission half-lives. By introducing a 50 µs temporal delay before signal acquisition, the short-lived auto-fluorescence of the quinoline scaffold decays completely, ensuring a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Plating (Internal Control): Dispense 100 nL of the quinoline derivatives (in 100% DMSO) into a 384-well low-volume ProxiPlate. Include 100% DMSO as a negative control and 1 µM Staurosporine as a positive control. Validation Check: The assay is only valid if the calculated Z'-factor between controls is ≥ 0.6.

  • Enzyme Pre-Incubation: Add 5 µL of 2X Tpl2 kinase solution. Incubate for 20 minutes at room temperature (RT). Causality: Type II inhibitors are often slow-binding; pre-incubation prevents underestimation of potency.

  • Reaction Initiation: Add 5 µL of 2X ATP (at the enzyme's apparent Km​ ) and biotinylated-MEK1 peptide substrate. Incubate for 60 minutes at RT.

  • Quench & Detection: Add 10 µL of Detection Buffer supplemented with 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phospho-MEK1 antibody (FRET donor), and Streptavidin-APC (FRET acceptor).

  • Equilibration: Incubate in the dark for 2 hours to allow steady-state FRET complex formation.

  • Signal Acquisition: Read on a TRF-capable microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm

    • Delay Time: 50 µs (Crucial for bypassing quinoline fluorescence)

    • Integration Time: 400 µs

    • Emission 1: 615 nm (Europium reference)

    • Emission 2: 665 nm (APC FRET signal)

  • Data Analysis: Calculate the TR-FRET ratio ( E665​/E615​ ). Normalize against controls and fit to a 4-parameter logistic curve to derive the IC50​ .

TR_FRET_Workflow Step1 1. Compound Incubation 3-Br-8-Cl-Quinoline + Kinase Step2 2. ATP & Substrate Addition Initiate Phosphorylation Step1->Step2 Step3 3. Quench & Detection Eu-Anti-Phospho + SA-APC Step2->Step3 Step4 4. TR-FRET Readout 50µs Delay (Bypasses Auto-fluorescence) Step3->Step4 Decision Data Analysis | Calculate IC50 & Z'-factor Step4->Decision

Figure 2: TR-FRET workflow designed to eliminate quinoline-induced auto-fluorescence artifacts.

Conclusion

The 3-bromo-8-chloroquinolin-6-amine scaffold is a masterclass in rational drug design. By leveraging the steric bulk of the 8-chloro group to clash with off-target kinase gatekeepers, and utilizing the 3-bromo group to anchor the molecule in deep hydrophobic pockets, medicinal chemists can achieve unprecedented selectivity. Whether deployed as Tpl2 inhibitors for autoimmune diseases or eIF4A modulators for oncology, rigorous assay design—specifically accounting for the scaffold's native fluorescence—is paramount to successfully translating these derivatives from the bench to the clinic.

References

  • Hu, Y., et al. "Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 2007.[Link]

  • Hu, Y., et al. (ACS Publications Full Text). Journal of Medicinal Chemistry, 2007.[Link]

  • Chu, J., et al. "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action." ACS Chemical Biology, 2021.[Link]

  • Duan, J., et al. "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions." Bioorganic & Medicinal Chemistry Letters, 2009.[Link]

Exploratory

Physicochemical Profiling and Orthogonal Functionalization of 3-Bromo-8-chloroquinolin-6-amine: A Technical Guide for Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, multi-halogenated heteroaromatics serve as critical launchpads for the divergent synthesis of complex pharmacophores. 3-Bromo-8-chloroquinolin-6-amine (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, multi-halogenated heteroaromatics serve as critical launchpads for the divergent synthesis of complex pharmacophores. 3-Bromo-8-chloroquinolin-6-amine (CAS: 808755-82-0) is a privileged, tri-functionalized building block[1]. Featuring a quinoline core decorated with orthogonal reactive sites—a C3-bromide, a C8-chloride, and a C6-primary amine—this scaffold enables precise, site-selective functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for researchers and drug development professionals.

Structural & Physicochemical Profiling

Understanding the electronic and steric environment of 3-Bromo-8-chloroquinolin-6-amine is paramount for predicting its behavior in both catalytic cycles and biological systems. The quinoline core is inherently electron-deficient. The introduction of halogens at C3 and C8 further depletes electron density via inductive withdrawal (-I effect), which significantly depresses the basicity of the quinoline nitrogen. Conversely, the C6-amine acts as a resonance donor (+R effect), creating a localized region of electron density, though its nucleophilicity is tempered by the electron-withdrawing core.

Table 1: Physicochemical Properties & Mechanistic Significance
PropertyValueCausality / Significance in Drug Design
CAS Number 808755-82-0Unique identifier for procurement and database querying[1].
Molecular Formula C9H6BrClN2Indicates a highly halogenated, low-molecular-weight building block.
Molecular Weight 257.51 g/mol Ideal fragment size (Rule of 3 compliant) leaving ample mass budget for hit-to-lead optimization.
Calculated LogP ~3.8High lipophilicity driven by the di-halogenated aromatic system; necessitates the introduction of polar solubilizing groups at the C6-amine vector.
pKa1 (Quinoline N) ~3.0 - 3.5Reduced basicity due to inductive electron withdrawal by C8-Cl and C3-Br. Prevents off-target hERG liability often associated with highly basic amines.
pKa2 (C6-Amine) ~4.0 - 4.5Aniline-like basicity; acts as a moderate nucleophile requiring activation or strong bases for efficient amidation.
Topological PSA 38.9 ŲExcellent membrane permeability profile, highly suitable for intracellular target engagement (e.g., kinase inhibition).

Mechanistic Reactivity & Orthogonal Functionalization

The strategic value of this molecule lies in the differential bond dissociation energies (BDE) of its substituents. The C3–Br bond is significantly weaker and more reactive toward Palladium(0) oxidative addition than the C8–Cl bond. This inherent electronic disparity allows for orthogonal cross-coupling without the need for complex protecting group manipulation on the halogens[2].

  • C3-Selective Suzuki-Miyaura Coupling: Utilizing a mild Pd(II) precatalyst with a bidentate ligand (e.g., Pd(dppf)Cl2​ ), the C3-Br bond undergoes rapid oxidative addition. The C8-Cl bond remains inert under these conditions due to the higher activation energy required to break the C-Cl bond[3].

  • C8-Selective Buchwald-Hartwig Amination: Once the C3 position is functionalized, the stubborn C8-Cl bond can be activated. This requires a highly active, electron-rich Pd(0) species supported by bulky, electron-donating ligands (e.g., XPhos or N-heterocyclic carbenes) to force the oxidative addition and facilitate reductive elimination[4][5].

  • C6-Amine Management: Because the C6-amine is a competent nucleophile, it must be transiently protected (typically as a tert-butyl carbamate, Boc) to prevent catalyst poisoning or competitive N-arylation during the cross-coupling sequences.

OrthogonalWorkflow SM 3-Bromo-8-chloroquinolin-6-amine (Starting Material) Boc N-Boc Protection (Shields C6-NH2) SM->Boc Boc2O, DMAP THF, RT Suzuki Suzuki-Miyaura (Selective C3-Br Coupling) Boc->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 80°C Buchwald Buchwald-Hartwig (C8-Cl Amination) Suzuki->Buchwald HNR2, Pd2(dba)3, XPhos NaOtBu, Toluene, 100°C Deprotect Deprotection & Amidation (C6-NH2 Functionalization) Buchwald->Deprotect 1. TFA/DCM 2. R-COOH, HATU, DIPEA

Caption: Orthogonal functionalization workflow exploiting differential halogen reactivity.

Experimental Methodologies: Synthesis & Derivatization

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to ensure reproducible scale-up and troubleshooting.

Protocol A: N-Boc Protection of the C6-Amine

Purpose: To shield the nucleophilic amine from competitive side reactions during subsequent Pd-catalyzed cycles.

  • Initiation: Dissolve 3-Bromo-8-chloroquinolin-6-amine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert N2​ atmosphere. Causality: THF provides excellent solubility for the starting material and prevents premature hydrolysis of the anhydride.

  • Activation: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the protection of the sterically hindered, electronically deactivated aniline.

  • Reaction & Workup: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Upon completion, quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate.

Protocol B: Site-Selective Suzuki-Miyaura Coupling at C3

Purpose: Chemoselective C-C bond formation at the C3-bromide, leaving the C8-chloride intact[2][3].

  • Preparation: In a Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an Aryl Boronic Acid (1.1 eq), and K2​CO3​ (2.5 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base ( K2​CO3​ ), which subsequently hydroxylates the boronic acid to form the nucleophilic boronate complex necessary for transmetalation[2].

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Causality: The large bite angle of the dppf ligand promotes rapid reductive elimination, while the mild Pd(II) precatalyst prevents unwanted activation of the C8-Cl bond.

  • Execution: Heat to 80°C for 6 hours. Cool to room temperature, dilute with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination at C8

Purpose: C-N bond formation at the sterically hindered and electronically deactivated C8-chloride[4][5].

  • Preparation: Combine the C3-arylated intermediate (1.0 eq), a secondary amine (1.5 eq), and Sodium tert-butoxide ( NaOtBu , 2.0 eq) in anhydrous Toluene. Causality: Toluene is a non-polar, high-boiling solvent that is completely compatible with strong alkoxide bases.

  • Catalyst System: Add Pd2​(dba)3​ (0.02 eq) and XPhos (0.04 eq). Causality: The electron-rich, bulky dicyclohexylphosphino moiety of XPhos is mandatory here. It enriches the electron density on the Pd center to force oxidative addition into the stubborn C8-Cl bond, while its steric bulk accelerates the final reductive elimination step[5].

  • Execution: Heat at 100°C for 12 hours under strictly anhydrous and anaerobic conditions. Filter through Celite to remove Pd black and salts, then purify via reverse-phase HPLC.

Application in Drug Discovery: Kinase Inhibitor Design

Halogenated quinolines are highly privileged scaffolds in oncology and infectious disease. When utilized in kinase inhibitor design (e.g., targeting EGFR, HER-2, or MEK), the 3,6,8-trisubstituted quinoline acts as a highly directional pharmacophore[2].

  • Hinge Binding: The N1 nitrogen of the quinoline core acts as a critical hydrogen bond acceptor, interacting with the backbone amide (e.g., Met or Cys residues) in the kinase hinge region.

  • Vector C6: The C6-amine points directly toward the solvent-exposed channel. Derivatizing this amine with hydrophilic groups (e.g., piperazines or morpholines) drastically improves aqueous solubility and pharmacokinetic (PK) properties.

  • Vector C8: The C8-chloro (or subsequent amination product) projects into the hydrophobic back pocket, often engaging in halogen bonding or displacing high-energy water molecules.

  • Vector C3: The C3-aryl group acts as a selectivity probe, interacting with the gatekeeper residue to dictate kinase selectivity.

PharmacophoreModel Core Quinoline Scaffold (Hydrophobic Core) Hinge Kinase Hinge Region (Hydrogen Bond Acceptor) Core->Hinge Quinoline N1 Solvent C6-Amine Vector (Solvent-Exposed Channel) Core->Solvent C6-NH2 Derivatization BackPocket C8-Chloro Vector (Hydrophobic Back Pocket) Core->BackPocket C8-Cl / C8-NR2 Selectivity C3-Aryl Vector (Selectivity Pocket) Core->Selectivity C3-Aryl Group

Caption: Conceptual kinase binding model of the 3,6,8-trisubstituted quinoline scaffold.

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Foundational

Comprehensive Analytical Profiling of 3-Bromo-8-chloroquinolin-6-amine: Molecular Weight, Exact Mass, and Isotopic Architecture

Executive Summary: The Quinoline Scaffold in Drug Discovery In modern medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold" due to its rigid, planar geometry and its ability to i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinoline Scaffold in Drug Discovery

In modern medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold" due to its rigid, planar geometry and its ability to interact with a diverse array of biological targets via π-π stacking and hydrogen bonding[1]. The functionalization of this core with specific halogens—such as in 3-Bromo-8-chloroquinolin-6-amine —dramatically alters its lipophilicity, metabolic stability, and target binding affinity.

For researchers and analytical scientists, the precise characterization of such halogenated derivatives is non-negotiable. The presence of both bromine and chlorine on the same aromatic system creates a highly specific isotopic architecture. Understanding the distinction between its macroscopic molecular weight and its monoisotopic exact mass is the foundational step for downstream applications, including High-Resolution Mass Spectrometry (HRMS) screening, pharmacokinetic profiling, and metabolite identification.

Physicochemical Properties & Mass Metrics

To establish a rigorous analytical baseline, the quantitative mass metrics of 3-Bromo-8-chloroquinolin-6-amine must be clearly delineated. The table below summarizes the critical physicochemical parameters required for stoichiometric calculations and mass spectrometric detection[2],[3].

PropertyValueAnalytical Significance & Causality
Chemical Formula C₉H₆BrClN₂Defines the elemental composition and dictates the theoretical isotopic distribution.
Molecular Weight (Average) 257.51 g/mol Calculated using the naturally occurring average atomic weights. Used strictly for macroscopic stoichiometric calculations (e.g., molarity, yield).
Exact Mass (Monoisotopic) 255.9403 DaCalculated using the mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). Critical for HRMS identification.
[M+H]⁺ Exact Mass 256.9476 DaThe target m/z value in positive Electrospray Ionization (ESI+).
CAS Registry Number 808755-82-0Unique numeric identifier for compound tracking, procurement, and database cross-referencing.

Theoretical Mass Calculations & Isotopic Signatures

A common pitfall in drug development analytics is the conflation of molecular weight with exact mass.

  • Molecular Weight (257.51 g/mol ): This is a weighted average reflecting the natural abundance of all isotopes on Earth. It is the value used when weighing the compound on a balance.

  • Exact Mass (255.9403 Da): HRMS instruments (like Orbitraps or Time-of-Flight analyzers) do not measure averages; they measure discrete ions. The exact mass is the mass of the molecule composed entirely of the most abundant isotopes: ¹²C (12.00000 Da), ¹H (1.007825 Da), ⁷⁹Br (78.918336 Da), ³⁵Cl (34.968853 Da), and ¹⁴N (14.003074 Da).

The Self-Validating Isotopic Architecture: Halogenated compounds possess a built-in, self-validating system for mass spectrometric identification[4]. Bromine exists naturally as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while Chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The combination of one Br and one Cl atom in 3-Bromo-8-chloroquinolin-6-amine generates a highly distinct M, M+2, M+4 isotopic cluster:

  • M (m/z 256.9476): Contains ⁷⁹Br and ³⁵Cl (Base peak, normalized to 100% relative abundance).

  • M+2 (m/z ~258.9455): Contains (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl). Because of the nearly 1:1 ratio of Br isotopes and 3:1 ratio of Cl isotopes, this peak will be approximately 130% the intensity of the M peak.

  • M+4 (m/z ~260.9435): Contains ⁸¹Br and ³⁷Cl. This peak will be approximately 31% the intensity of the M peak.

If an empirical spectrum does not perfectly match this 100 : 130 : 31 ratio, the identity of the compound is analytically void, regardless of the exact mass match.

High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the exact mass and isotopic signature of 3-Bromo-8-chloroquinolin-6-amine, the following LC-HRMS methodology must be executed. As a Senior Application Scientist, I have designed this protocol to ensure that every step is driven by chemical causality.

Step-by-Step Methodology: Empirical Validation via LC-HRMS
  • Sample Preparation: Dissolve the standard in MS-grade Acetonitrile (MeCN) to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a diluent of 0.1% Formic Acid (FA) in 50:50 Water/MeCN.

    • Causality: Formic acid acts as an abundant proton donor in solution. Pre-ionizing the basic primary amine (-NH₂) and the quinoline nitrogen ensures that the molecules enter the electrospray source already carrying a positive charge, exponentially increasing ESI+ sensitivity.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reversed-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% MeCN (containing 0.1% FA) over 5 minutes.

    • Causality: The hydrophobic, planar quinoline core will strongly partition into the C18 stationary phase. The gradient elution separates the target analyte from highly polar matrix suppressors and isobaric synthesis by-products, ensuring the mass spectrometer analyzes a pure chromatographic peak.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive ion mode. Set the capillary voltage to 3.5 kV, the desolvation temperature to 350°C, and the sheath gas flow to 40 arb.

    • Causality: The high basicity of the amine groups makes them ideal candidates for protonation. ESI+ is a "soft" ionization technique that transfers the [M+H]⁺ ion into the gas phase without fragmenting the relatively stable quinoline ring.

  • Mass Analysis (Orbitrap/TOF): Acquire data in full-scan mode (m/z 100–500) with a mass resolving power of at least 70,000 (at m/z 200).

    • Causality: High resolving power is mandatory to separate the exact mass of the target (256.9476 Da) from background matrix ions or co-eluting contaminants that share the same nominal mass (isobaric interferences).

  • Data Processing & Isotopic Validation: Extract the ion chromatogram (EIC) for m/z 256.9476 using a narrow 5 ppm mass tolerance window.

    • Causality (The Self-Validating Step): Confirm the identity not just by the exact mass, but by extracting the M+2 and M+4 peaks. The presence of the 100:130:31 isotopic ratio mathematically proves the presence of exactly one Bromine and one Chlorine atom, acting as an unforgeable structural fingerprint.

HRMS_Workflow A Sample Prep (0.1% FA in MeCN) B UHPLC Separation (C18 Column) A->B C ESI(+) Ionization [M+H]+ Generation B->C D Orbitrap HRMS (Exact Mass Detection) C->D E Data Processing (Isotopic Pattern Match) D->E

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for halogenated quinoline validation.

Downstream Applications: Pharmacokinetics and Metabolite Identification

The rigorous determination of exact mass and isotopic distribution is not merely an academic exercise; it is the engine that drives downstream drug discovery. When 3-Bromo-8-chloroquinolin-6-amine is dosed in in vivo models, it undergoes extensive hepatic metabolism (e.g., N-acetylation, hydroxylation, or dehalogenation).

By leveraging the exact mass and the unique M/M+2/M+4 isotopic cluster, analytical software can perform non-targeted screening to automatically flag all circulating metabolites that retain the Br-Cl halogenated core[4]. If a metabolite undergoes oxidative dehalogenation (losing the chlorine atom), the isotopic cluster will instantly shift to a simple 1:1 (M/M+2) bromine pattern, providing immediate, self-validating structural elucidation of the metabolic pathway.

References

  • [2] 808755-82-0 | 3-Bromo-8-chloroquinolin-6-amine | BLD Pharm. BLD Pharm. URL:

  • [3] 3-chloroquinolin-6-amine | CAS#:103028-96-2 | Chemsrc. Chemsrc. URL:

  • [1] From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. URL:

  • [4] Exposing Halogenated Airborne Pollutants by Non-Targeted Screening of Passive Samplers Using Ion Mobility-Mass Spectrometry. Environmental Science & Technology - ACS Publications. URL:

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Exploratory

Introduction: The Quinoline Scaffold and the Imperative for Early Toxicity Profiling

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3-Bromo-8-chloroquinolin-6-amine This guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel chemical entity,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3-Bromo-8-chloroquinolin-6-amine

This guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel chemical entity, 3-Bromo-8-chloroquinolin-6-amine. Given the absence of specific toxicological data for this compound in the public domain, this document outlines a robust, tiered testing strategy. The methodologies and rationale presented are grounded in established principles of toxicology and draw insights from the known biological activities of structurally related quinoline derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of new chemical entities.

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical properties and biological activity of the quinoline scaffold, often enhancing potency.[4][5] However, these structural modifications also necessitate a thorough evaluation of the compound's safety profile.

Early-stage in vitro toxicity assessment is a cornerstone of modern drug discovery and chemical safety evaluation. It provides critical data to inform go/no-go decisions, guide lead optimization, and reduce reliance on later-stage animal testing. For a novel compound like 3-Bromo-8-chloroquinolin-6-amine, a systematic in vitro toxicological evaluation is the first step in characterizing its potential risks.

This guide proposes a testing cascade beginning with an evaluation of basal cytotoxicity, followed by an assessment of genotoxicity. This tiered approach allows for an efficient and cost-effective initial safety characterization.

Tier 1: Assessment of Basal Cytotoxicity

The initial evaluation of a compound's toxicity is the determination of its effect on cell viability and proliferation. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by metabolically active cells.[6] This reduction is primarily carried out by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • 3-Bromo-8-chloroquinolin-6-amine

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a normal human cell line (e.g., NHDF-Neo, normal human dermal fibroblasts)[7]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3-Bromo-8-chloroquinolin-6-amine in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity
Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 Experimental DataExperimental DataExperimental Data
HCT-116 Experimental DataExperimental DataExperimental Data
NHDF-Neo Experimental DataExperimental DataExperimental Data
Caption: Table for summarizing hypothetical IC50 values of 3-Bromo-8-chloroquinolin-6-amine against various cell lines at different time points.
Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment (24, 48, 72h) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading formazan_solubilization->absorbance data_analysis IC50 Determination absorbance->data_analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Tier 2: Assessment of Genotoxicity

Genotoxicity assessment is crucial to identify compounds that can cause genetic damage, a key event in carcinogenesis.[8] A standard battery of in vitro genotoxicity tests includes an assay for gene mutations in bacteria (Ames test) and an assay for chromosomal damage in mammalian cells (e.g., in vitro micronucleus test).[9]

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.[8] The assay detects mutations that revert the original mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Experimental Protocol: Ames Test

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Prepare the S9 mix for experiments requiring metabolic activation.

  • Plate Incorporation Method:

    • Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least twice the background level.

In Vitro Micronucleus Test

Principle: The in vitro micronucleus test detects damage to chromosomes. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[8] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Compound Exposure: Treat the cells with the test compound at a range of concentrations for a short (3-6 hours) and a long (24 hours) duration. Include appropriate negative and positive controls.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one cell division.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Proposed Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_ames Gene Mutation cluster_micronucleus Chromosomal Damage start 3-Bromo-8-chloroquinolin-6-amine ames Ames Test (Bacterial Reverse Mutation) start->ames micronucleus In Vitro Micronucleus Test (Mammalian Cells) start->micronucleus interpretation Data Interpretation and Risk Assessment ames->interpretation ames_s9_neg Without S9 Mix ames->ames_s9_neg ames_s9_pos With S9 Mix ames->ames_s9_pos micronucleus->interpretation micro_short Short Exposure micronucleus->micro_short micro_long Long Exposure micronucleus->micro_long

Caption: Tiered workflow for genotoxicity assessment.

Mechanistic Insights and Future Directions

The results from these initial in vitro toxicity assays will provide a foundational understanding of the safety profile of 3-Bromo-8-chloroquinolin-6-amine. Should cytotoxic or genotoxic effects be observed, further mechanistic studies would be warranted. These could include assays for:

  • Reactive Oxygen Species (ROS) Generation: To investigate oxidative stress as a potential mechanism of toxicity.

  • Mitochondrial Membrane Potential: To assess effects on mitochondrial function.

  • Caspase Activity: To determine if cell death is occurring via apoptosis.

  • DNA Damage Response Pathways: To explore the specific pathways activated by genotoxic insults.

Conclusion

This technical guide provides a scientifically rigorous and experimentally detailed framework for the initial in vitro toxicity profiling of 3-Bromo-8-chloroquinolin-6-amine. By systematically evaluating cytotoxicity and genotoxicity, researchers can make informed decisions about the continued development of this and other novel quinoline derivatives. The proposed workflows are designed to be both comprehensive and efficient, aligning with modern practices in drug discovery and chemical safety assessment.

References

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). PubMed.
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021, July 15).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). MDPI.
  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023, October 27). Taylor & Francis Online.
  • Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. (2020, January 27). PMC.
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (n.d.). PMC.
  • Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. (2015, September 7). Walsh Medical Media.
  • Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. (n.d.). BenchChem.
  • Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs. (n.d.). BenchChem.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv

Sources

Foundational

Electronic and Steric Topography of 3-Bromo-8-chloroquinolin-6-amine: A Technical Guide for Scaffold Functionalization

Executive Summary The rational design of small molecules in medicinal chemistry and organic materials science relies heavily on the predictable behavior of privileged scaffolds. 3-Bromo-8-chloroquinolin-6-amine (CAS 8087...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules in medicinal chemistry and organic materials science relies heavily on the predictable behavior of privileged scaffolds. 3-Bromo-8-chloroquinolin-6-amine (CAS 808755-82-0)[1] is a highly functionalized heterocycle that offers a unique combination of orthogonal reactivity, tunable basicity, and distinct steric boundaries. This whitepaper provides an in-depth analysis of its electronic push-pull dynamics and steric topography, equipping researchers with the mechanistic insights and self-validating protocols necessary to leverage this building block in advanced synthetic workflows, such as the development of kinase inhibitors or dye-sensitized solar cells (DSSCs).

Electronic Architecture: The Push-Pull Conjugation System

The quinoline core is inherently electron-deficient. However, the specific substitution pattern of 3-bromo-8-chloroquinolin-6-amine creates a highly polarized intramolecular environment, characterized by competing inductive and resonance effects.

Competing pKa Modulations

The basicity of the quinoline nitrogen (N1) is a critical parameter for both target binding (e.g., hinge region interactions in kinases) and solubility.

  • The 8-Chloro Effect: The introduction of a chlorine atom at the C8 position drastically reduces the basicity of the quinoline nitrogen. Unsubstituted quinoline has a pKa of ~4.9, but 8-chloroquinoline exhibits a significantly lower pKa of approximately 2.33[2]. This is driven by the strong inductive electron withdrawal (-I) of the halogen and the steric destabilization of the solvated conjugate acid.

  • The 6-Amine Effect: Conversely, the primary amine at C6 is a powerful electron-donating group (EDG). Through resonance (+M), it pushes electron density into the conjugated π -system, communicating directly with the N1 nitrogen and raising the pKa of quinoline-6-amine to 6.11[3].

  • Synthesis of Effects: In the fully substituted scaffold, the electron-donating C6 amine and the electron-withdrawing C3/C8 halogens establish a strong "push-pull" dipole. This donor- π -acceptor architecture narrows the HOMO-LUMO gap, a property highly sought after in the design of organic sensitizers for photovoltaic applications[4].

Intramolecular Charge Transfer Pathway

push_pull Amine 6-Amine Group (Donor, +M) Ring Quinoline Core (Conjugated Pi-System) Amine->Ring Resonance (+M) Bromo 3-Bromo Group (Acceptor, -I) Ring->Bromo Inductive (-I) Chloro 8-Chloro Group (Acceptor, -I) Ring->Chloro Inductive (-I) PyN Pyridine Nitrogen (Electron Sink) Ring->PyN Electronegativity

Intramolecular electron density flow establishing the push-pull dipole.

Steric Topography and Binding Implications

The spatial arrangement of substituents on this scaffold dictates its interaction with biological targets and transition-metal catalysts.

  • C8 Steric Wall: The 8-chloro group sits adjacent to the quinoline nitrogen. In medicinal chemistry, this creates a steric boundary that prevents the molecule from adopting coplanar conformations with certain protein residues, effectively blocking unwanted off-target kinase activities while stabilizing specific binding poses.

  • C3 Lipophilic Bulk: The 3-bromo group adds significant lipophilic bulk (Bondi radius ~1.85 Å) to the pyridine-like ring. This protects the C3 position from metabolic oxidation (e.g., by Cytochrome P450 enzymes) and serves as the primary vector for orthogonal cross-coupling.

Quantitative Substituent Data Summary
SubstituentPositionElectronic Effect (Hammett σp​ )Steric Parameter (Bondi Radius, Å)Primary Impact on Scaffold
Amine (-NH 2​ ) C6-0.66 (Strong EDG)1.55Increases electron density at C5/C7; enables intramolecular charge transfer.
Bromo (-Br) C3+0.23 (Weak EWG)1.85Regioselective handle for Pd-catalyzed cross-coupling; increases lipophilicity.
Chloro (-Cl) C8+0.23 (Weak EWG)1.75Sterically hinders N1; drastically lowers pKa; blocks metabolic liabilities.

Regioselective Functionalization Logic

The presence of two different halogens (Br and Cl) allows for orthogonal, regioselective functionalization. The C-Br bond dissociation energy (~280 kJ/mol) is significantly lower than the C-Cl bond (~330 kJ/mol). This thermodynamic differential ensures that Palladium(0) catalysts will selectively undergo oxidative addition at the C3 position, leaving the C8 chlorine intact for subsequent late-stage modification.

However, the nucleophilic C6 amine must be temporarily masked to prevent catalyst poisoning or competitive N-arylation.

workflow Start 3-Bromo-8-chloroquinolin-6-amine (Starting Material) Protect Step 1: Amine Protection (Boc2O) Prevents competitive N-arylation Start->Protect OxAdd Step 2: Oxidative Addition Pd(0) selectively inserts at weaker C-Br bond Protect->OxAdd Coupling Step 3: Cross-Coupling (Buchwald-Hartwig / Suzuki) OxAdd->Coupling Deprotect Step 4: Deprotection (TFA/DCM) Yields C3-functionalized product Coupling->Deprotect

Logical workflow for the regioselective C3-functionalization of the scaffold.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls to confirm causality and reaction trajectory.

Protocol A: Regioselective Buchwald-Hartwig Amination at C3

Causality: Boc-protection neutralizes the C6 amine's nucleophilicity. The Pd(0) catalyst then selectively targets the C3-Br bond due to its lower dissociation energy compared to C8-Cl.

  • Amine Protection:

    • Dissolve 3-Bromo-8-chloroquinolin-6-amine (1.0 eq) in anhydrous THF.

    • Add Di-tert-butyl dicarbonate (Boc 2​ O, 2.2 eq) and a catalytic amount of DMAP (0.1 eq).

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material ( Rf​ ~0.1) will convert to a fast-moving, non-polar bis-Boc protected intermediate ( Rf​ ~0.7).

  • Catalytic Cross-Coupling:

    • In a Schlenk flask, combine the protected scaffold (1.0 eq), the desired secondary amine (1.2 eq), Pd 2​ (dba) 3​ (0.05 eq), XPhos (0.1 eq), and Cs 2​ CO 3​ (2.0 eq) in degassed toluene.

    • Heat to 90°C under argon for 12 hours.

    • Self-Validation Check: Extract a 10 μ L aliquot at 2 hours for LC-MS. The presence of the product mass with a preserved chlorine isotope pattern (M and M+2 in a 3:1 ratio) confirms successful C3 insertion without C8 cleavage.

  • Deprotection:

    • Filter the reaction mixture through Celite, concentrate, and re-dissolve in a 1:1 mixture of TFA/DCM. Stir at room temperature for 2 hours.

    • Concentrate under vacuum and neutralize with saturated NaHCO 3​ to yield the C3-aminated, C8-chloro product.

Protocol B: Photophysical Charge-Transfer Characterization

Causality: The push-pull dipole created by the C6-amine and the halogens makes the molecule solvatochromic. Measuring this validates the extent of intramolecular charge transfer (ICT)[4].

  • Sample Preparation: Prepare 10 μ M stock solutions of the compound in three solvents of varying polarity: Cyclohexane (non-polar), Dichloromethane (polar aprotic), and DMSO (highly polar aprotic).

  • UV-Vis Absorption: Scan the samples from 250 nm to 600 nm using a dual-beam spectrophotometer.

  • Fluorescence Emission: Excite the samples at their respective absorption maxima ( λmax​ ) and record the emission spectra.

  • Self-Validation Check: A valid push-pull system will exhibit a pronounced bathochromic shift (red-shift) in the emission maximum as solvent polarity increases (from Cyclohexane to DMSO). If the emission wavelength remains static across solvents, the internal charge transfer pathway is either sterically broken or electronically quenched.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling conditions with 3-Bromo-8-chloroquinolin-6-amine

An Application Note on the Suzuki-Miyaura Cross-Coupling of 3-Bromo-8-chloroquinolin-6-amine: A Protocol for Selective C-3 Arylation Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Suzuki-Miyaura Cross-Coupling of 3-Bromo-8-chloroquinolin-6-amine: A Protocol for Selective C-3 Arylation

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely functionalize this heterocycle is paramount for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] This application note provides a detailed guide for the selective Suzuki-Miyaura coupling of 3-Bromo-8-chloroquinolin-6-amine, a substrate featuring two distinct halogen atoms. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for a highly chemoselective arylation at the C-3 position, leaving the C-8 chloro and C-6 amine functionalities intact for subsequent synthetic transformations. This protocol is designed for researchers in synthetic and medicinal chemistry, offering insights into reaction optimization, mechanistic considerations, and troubleshooting.

Section 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organohalide.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.

The base plays a crucial role, reacting with the boronic acid to form a more nucleophilic boronate "ate" complex.[5] This activation is essential for the transmetalation step, which is often rate-limiting.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n (Active Catalyst) PdII_OA R¹-Pd(II)L_n-X (Oxidative Adduct) Pd0->PdII_OA  Oxidative  Addition PdII_TM R¹-Pd(II)L_n-R² (Transmetalation Complex) PdII_OA->PdII_TM  Transmetalation PdII_TM->Pd0  Reductive  Elimination Product R¹-R² (Coupled Product) PdII_TM->Product Reactant_Halide R¹-X (3-Bromo-8-chloroquinolin-6-amine) Reactant_Halide->PdII_OA Reactant_Boronic R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Reactant_Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->PdII_TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Achieving Chemoselectivity with Dihaloquinolines

The primary challenge and opportunity with 3-Bromo-8-chloroquinolin-6-amine lies in selectively functionalizing one halide over the other. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl.[8] This trend is governed by the carbon-halogen bond dissociation energy, making the C-Br bond at the C-3 position significantly more susceptible to oxidative addition by the Pd(0) catalyst than the more robust C-Cl bond at the C-8 position.

By carefully selecting the reaction conditions, one can achieve excellent selectivity for coupling at the C-3 position. However, it is crucial to recognize that this selectivity can be influenced by the choice of catalyst and ligand. While the intrinsic reactivity favors C-Br activation, highly active catalyst systems designed for activating aryl chlorides could potentially lead to a mixture of products if not properly controlled. Studies on related dihaloheterocycles have shown that the ligand can dramatically influence the site of reaction. For instance, in the case of 2-chloro-6-bromoquinoline, the use of Pd(PPh₃)₄ favored reaction at the C-2 chloro position, whereas Pd(dppf)Cl₂ resulted in selective coupling at the C-6 bromo position, underscoring the ligand's critical role in directing the outcome.[9] For 3-Bromo-8-chloroquinolin-6-amine, standard conditions reliably favor the more labile C-Br bond.

Section 3: Experimental Protocol for Selective C-3 Arylation

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of 3-Bromo-8-chloroquinolin-6-amine with various arylboronic acids.

Materials and Equipment:

  • 3-Bromo-8-chloroquinolin-6-amine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-8-chloroquinolin-6-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.5 eq.).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio). It is critical to thoroughly degas the reaction mixture to prevent catalyst oxidation and subsequent homocoupling of the boronic acid.[10] This can be achieved by bubbling argon through the solution for 15-20 minutes or by subjecting the flask to three freeze-pump-thaw cycles.

  • Catalyst Addition: Add the palladium catalyst and ligand (if not using a pre-catalyst like Pd(PPh₃)₄) to the degassed reaction mixture under a positive flow of inert gas.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 3-aryl-8-chloroquinolin-6-amine.

Table 1: Optimized Reaction Conditions for Various Arylboronic Acids
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)90>90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF100>95
34-Trifluoromethylphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene/H₂O (5:1)100~85
42-Methylphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄Dioxane/H₂O (4:1)95~75-80
53-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O (4:1)85>90

Note: Yields are representative and highly dependent on the specific substrate and precise reaction conditions. Optimization may be required.

Section 4: Analysis of Critical Experimental Parameters

The success of the Suzuki-Miyaura coupling, especially with challenging heteroaromatic substrates, hinges on the careful selection of four key components:

  • Palladium Pre-catalyst: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂ are common Pd(II) sources that are reduced in situ to the active Pd(0) species.[11] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are also highly effective and do not require a reduction step. The choice often depends on air stability, cost, and compatibility with the chosen ligand.

  • Ligand: For nitrogen-containing heterocycles like quinolines, the use of electron-rich, sterically bulky phosphine ligands is often mandatory.[12] Ligands such as SPhos, XPhos, P(t-Bu)₃, or dppf serve multiple purposes: they stabilize the Pd(0) center, prevent the formation of inactive palladium black, and promote the rate-limiting oxidative addition and reductive elimination steps.[3] The nitrogen atom of the quinoline can coordinate to the palladium center, acting as a catalyst poison; bulky ligands can mitigate this inhibitory effect.[13]

  • Base: The base's primary role is to activate the boronic acid.[5][14] Inorganic bases are most common. Mild bases like Na₂CO₃ or K₂CO₃ are often sufficient. However, for less reactive or sterically hindered partners, stronger bases like K₃PO₄ or Cs₂CO₃ are frequently more effective and can lead to significantly higher yields.[10]

  • Solvent: A variety of solvents can be used, with polar aprotic solvents like 1,4-dioxane, THF, and DMF being common choices.[1] The reaction often benefits from the addition of water, which helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species.[15]

Section 5: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides guidance on common issues.

Troubleshooting_Workflow start Problem Observed problem1 Low or No Yield Potential Causes: - Inactive Catalyst - Improper Base/Solvent - Insufficient Degassing - Low Temperature start->problem1 problem2 Significant Homocoupling (R²-R²) Potential Causes: - Presence of Oxygen - Excess Boronic Acid start->problem2 problem3 Deborylation of Starting Material Potential Causes: - Prolonged reaction time at high temp - Excessively harsh base/aqueous conditions start->problem3 problem4 Dehalogenation of Product/SM Potential Causes: - Presence of Hydride Source - Catalyst Degradation start->problem4 solution1 Solutions: - Use fresh catalyst/ligand. - Screen stronger bases (K₃PO₄, Cs₂CO₃). - Ensure thorough degassing. - Increase reaction temperature. problem1->solution1 Address solution2 Solutions: - Improve degassing protocol. - Maintain positive inert gas pressure. - Use closer to 1.1-1.2 eq. of boronic acid. problem2->solution2 Address solution3 Solutions: - Monitor reaction closely and stop when complete. - Use a milder base (e.g., K₂CO₃) or anhydrous conditions. problem3->solution3 Address solution4 Solutions: - Use high-purity, dry solvents. - Screen different ligands; some are less prone to β-hydride elimination pathways. problem4->solution4 Address

Caption: A workflow for troubleshooting common Suzuki-Miyaura coupling issues.

References

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Center for Biotechnology Information. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]

  • Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

  • highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. RSC Publishing. Available at: [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link]

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Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-8-chloroquinolin-6-amine

Executive Summary The functionalization of polyhalogenated heterocyclic scaffolds is a cornerstone of modern drug discovery. 3-Bromo-8-chloroquinolin-6-amine presents a unique synthetic challenge: it possesses three dist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of polyhalogenated heterocyclic scaffolds is a cornerstone of modern drug discovery. 3-Bromo-8-chloroquinolin-6-amine presents a unique synthetic challenge: it possesses three distinct reactive sites (a C3-bromide, a C8-chloride, and a C6-primary amine). Traditional approaches to functionalizing such molecules often require tedious protection-deprotection sequences to prevent undesired oligomerization or off-target coupling.

This application note details a highly chemoselective, protection-free protocol for the Buchwald-Hartwig amination of the C3-Br bond using an external secondary amine (e.g., morpholine). By rationally selecting the palladium precatalyst, bulky biaryl phosphine ligand, and a mild inorganic base, researchers can achieve >98% site-selectivity while leaving the C8-Cl and C6-NH₂ moieties completely intact for downstream orthogonal functionalization.

Strategic Analysis & Reaction Causality

The Chemoselectivity Paradox

Performing a cross-coupling on an unprotected amino-aryl halide requires overcoming competitive nucleophilicity and oxidative addition rates[1].

  • Oxidative Addition (C3-Br vs. C8-Cl): The bond dissociation energy of C-Br is significantly lower than that of C-Cl. Palladium(0) inserts into the C3-Br bond kinetically much faster than the C8-Cl bond. This differential reactivity is well-documented in polyhalogenated quinolines[2].

  • Nucleophilic Attack (External Sec-Amine vs. Internal C6-NH₂): The free primary amine at C6 is a potential nucleophile that could lead to dimerization or polymerization[3]. However, primary anilines are inherently less nucleophilic than cyclic secondary aliphatic amines (like morpholine).

Chemoselectivity cluster_0 Oxidative Addition Selectivity cluster_1 Nucleophilic Attack Selectivity Start 3-Bromo-8-chloroquinolin-6-amine OxAdd_Br C3-Br Insertion (Fast, Favored) Start->OxAdd_Br Pd/tBuXPhos OxAdd_Cl C8-Cl Insertion (Slow, Disfavored) Start->OxAdd_Cl Blocked Nuc_Ext External Sec-Amine (Target Pathway) OxAdd_Br->Nuc_Ext + Morpholine Nuc_Int Internal C6-NH2 (Sterically Blocked) OxAdd_Br->Nuc_Int Oligomerization Product 3-Amino-8-chloroquinolin-6-amine Target Derivative Nuc_Ext->Product Reductive Elimination

Caption: Logical mapping of chemoselective Buchwald-Hartwig amination pathways.

Catalyst and Base Selection

To enforce the desired pathway, the catalytic system must be heavily biased:

  • Ligand (tBuXPhos): The use of a highly sterically demanding biaryl phosphine ligand like tBuXPhos creates a congested L₁Pd(0) pocket. This pocket readily accommodates the flexible, highly nucleophilic morpholine but sterically repels the rigid, planar C6-aniline, preventing off-target amidation[4].

  • Base (K₃PO₄): Strong bases like NaOtBu will deprotonate the C6-NH₂ group, converting it into a highly reactive amide anion that poisons the catalyst. Using a milder, insoluble inorganic base like anhydrous K₃PO₄ ensures that the C6-NH₂ remains protonated and poorly nucleophilic, while still facilitating the requisite deprotonation of the Pd-amine intermediate during the catalytic cycle[5].

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causality behind the final protocol parameters.

EntryPrecatalystLigandBaseSolvent (Temp)ConversionSelectivity (C3-Br vs C8-Cl)Oligomerization
1Pd₂(dba)₃BINAPNaOtBuToluene (100°C)>95%Poor (Mixed coupling)High (>40%)
2Pd₂(dba)₃XantPhosCs₂CO₃Dioxane (90°C)65%Moderate (80:20)Low (<10%)
3Pd(OAc)₂RuPhosK₃PO₄t-AmylOH (80°C)85%Poor (Competitive C8-Cl)None Detected
4 Pd(OAc)₂ tBuXPhos K₃PO₄ Toluene (80°C) >98% Excellent (>99:1) None Detected

Note: RuPhos (Entry 3) is highly active for aryl chlorides[4], leading to undesired C8-Cl insertion. tBuXPhos (Entry 4) provides the perfect balance of high reactivity for the C3-Br and steric exclusion of the C6-NH₂.

Experimental Protocols

Reagent Preparation & Setup

All manipulations must be carried out using standard Schlenk techniques or in an argon-filled glovebox to prevent oxidative degradation of the Pd(0) active species[6].

  • Charge the Flask: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-8-chloroquinolin-6-amine (257 mg, 1.0 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), tBuXPhos (17.0 mg, 0.04 mmol, 4 mol%), and finely powdered anhydrous K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv).

  • Degassing (Solid Phase): Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Liquid Addition: Via a gas-tight syringe, add anhydrous, degassed Toluene (5.0 mL), followed by Morpholine (105 µL, 1.2 mmol, 1.2 equiv).

  • Catalytic Heating: Replace the septum with a Teflon screw-cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 80°C and stir vigorously (800 rpm) for 12 hours.

Protocol S1 1. Reagent Prep (Glovebox) S2 2. Degassing (Ar Purge) S1->S2 S3 3. Coupling (80°C, 12h) S2->S3 S4 4. Workup (Filtration) S3->S4 S5 5. Isolation (Flash LC) S4->S5

Caption: Step-by-step experimental workflow for the catalytic cross-coupling.

Reaction Monitoring (Self-Validating System)

To ensure the integrity of the chemoselective coupling, monitor the reaction via LC-MS. This provides a self-validating checkpoint based on isotopic signatures:

  • Starting Material Signature: The starting 3-Bromo-8-chloroquinolin-6-amine exhibits a distinct trimodal isotopic cluster at m/z ~256 (M), 258 (M+2), and 260 (M+4) due to the presence of both one Bromine (⁵¹Br/⁸¹Br) and one Chlorine (³⁵Cl/³⁷Cl) atom.

  • Product Signature: Upon successful coupling at the C3-Br site, the Bromine atom is lost. The target product, 8-chloro-3-morpholinoquinolin-6-amine, will exhibit a bimodal isotopic cluster at m/z ~264 (M) and 266 (M+2) in a 3:1 ratio, characteristic of a single Chlorine atom. If a peak at m/z ~333 appears, this indicates undesired double-amination (loss of both Br and Cl).

Workup & Purification
  • Quench: Remove the reaction vessel from the oil bath and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel (Eluent: gradient of 10% to 50% Ethyl Acetate in Hexanes containing 1% Triethylamine to prevent streaking of the basic amine). The product elutes as a bright yellow band.

References

  • Pyke, S., et al. "Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain." The Journal of Organic Chemistry, ACS Publications, 2008. Available at:[Link]

  • "Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates." Organic Letters, PubMed/NIH, 2018. Available at: [Link]

  • Dhital, R. N., et al. "Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald-Hartwig and Suzuki-Miyaura Type Cross-Coupling Reactions." ACS Omega, ACS Publications, 2022. Available at:[Link]

Sources

Method

Application Note: Regioselective Functionalization of 3-Bromo-8-chloroquinolin-6-amine

Introduction & Mechanistic Rationale 3-Bromo-8-chloroquinolin-6-amine (CAS: 808755-82-0)[1] is a highly versatile, polyfunctionalized heterocyclic building block extensively utilized in the development of kinase inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Bromo-8-chloroquinolin-6-amine (CAS: 808755-82-0)[1] is a highly versatile, polyfunctionalized heterocyclic building block extensively utilized in the development of kinase inhibitors, antimalarials, and advanced materials. The strategic value of this scaffold lies in its three orthogonal reactive sites: the C6-primary amine, the C3-bromide, and the C8-chloride.

For drug development professionals and synthetic chemists, achieving absolute regiocontrol requires a deep understanding of the intrinsic electronic and steric properties of the quinoline core. The causality behind the functionalization sequence is dictated by the following principles:

  • C6-Amine (Nucleophilic Center): As a strong electron-donating group, the primary amine is highly nucleophilic. If left unprotected during palladium-catalyzed cross-couplings, it can poison the catalyst or undergo unintended competitive amination. Masking this group is the critical first step.

  • C3-Bromo (High Pd(0) Affinity): The C-Br bond possesses a significantly lower bond dissociation energy (BDE) compared to the C-Cl bond. In polyhalogenated heteroarenes, oxidative addition of Pd(0) occurs preferentially at the C-Br bond ([2]). The C3 position is highly susceptible to Suzuki-Miyaura coupling under mild conditions, leaving the C8-chloride completely intact.

  • C8-Chloro (Sterically Hindered & Deactivated): The C8-chloride is adjacent to the quinoline nitrogen lone pair, creating significant steric hindrance. Furthermore, the C-Cl bond is inherently stronger. Functionalization at this site requires elevated temperatures and bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or XPhos) to force oxidative addition and facilitate reductive elimination ([3]).

Divergent Functionalization Workflow

The following diagram illustrates the logical sequence required to independently functionalize all three sites without cross-reactivity.

G SM 3-Bromo-8-chloro quinolin-6-amine (Starting Material) Step1 N-Acylation (C6-Amine Protection) SM->Step1 AcCl, Et3N 0°C to RT Step2 Suzuki-Miyaura (C3-Arylation) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 80°C Step3 Buchwald-Hartwig (C8-Amination) Step2->Step3 HNR2, Pd2(dba)3 BrettPhos, NaOtBu, 110°C Product Fully Functionalized Quinoline Scaffold Step3->Product Deprotection (Optional)

Divergent regioselective functionalization workflow for 3-Bromo-8-chloroquinolin-6-amine.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure the chemical integrity of each transformation.

Protocol A: Chemoselective N-Acylation (Protection of C6-Amine)

Objective: Mask the nucleophilic C6-amine to prevent catalyst poisoning and competitive N-arylation during downstream cross-coupling. Causality: Acylation pulls electron density away from the nitrogen via resonance, rendering it unreactive towards Pd-catalyzed amination while preserving it as a latent functional group.

  • Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-Bromo-8-chloroquinolin-6-amine (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (Et₃N, 2.0 equiv) and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise add Acetyl chloride (AcCl, 1.1 equiv). Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 2 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar starting material (free amine) and the emergence of a less polar, UV-active spot confirms complete acylation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective C3 Suzuki-Miyaura Cross-Coupling

Objective: Selectively arylate the C3 position while leaving the C8-chloride intact. Causality: Utilizing a mild base (K₂CO₃) and a standard bidentate ligand (dppf) at 80 °C ensures that the Pd(0) species only has sufficient energy to insert into the weaker C3-Br bond[2]. The C8-Cl bond remains completely inert under these conditions.

  • Setup: Charge a Schlenk tube with the N-acylated intermediate from Protocol A (1.0 equiv), Arylboronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Seal the tube and purge with argon for 10 minutes.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Validation Check: The reaction mixture will transition from an orange suspension to a dark brown mixture. Post-reaction LC-MS must indicate the mass of the desired C3-arylated product, with the isotopic pattern characteristic of a single chlorine atom (M and M+2 in a 3:1 ratio). This confirms the C8-Cl bond has survived the coupling.

  • Workup: Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol C: Late-Stage C8 Buchwald-Hartwig Amination

Objective: Overcome steric and electronic deactivation to aminate the recalcitrant C8 position. Causality: By employing Pd₂(dba)₃ paired with BrettPhos (a highly bulky and electron-rich ligand) and a strong base (NaOtBu) at 110 °C, the catalytic cycle is driven forward. The bulkiness of BrettPhos prevents the formation of off-cycle PdL₂ complexes and accelerates the difficult reductive elimination step at the sterically congested C8 position ([3]).

  • Setup: In a glovebox or under strict argon flow, charge a sealed vial with the C3-arylated intermediate (1.0 equiv), a secondary amine (e.g., morpholine, 1.5 equiv), NaOtBu (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), and BrettPhos (5 mol%).

  • Solvent: Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Heat the sealed vial to 110 °C for 16 hours.

  • Validation Check: Successful oxidative addition and ligand exchange are often accompanied by a distinct color shift to deep red/purple. Complete consumption of the C8-Cl intermediate must be verified by LC-MS, as TLC resolution between the chloride and the aminated product may be poor.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite. Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the introduced amine.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields for the divergent functionalization of the 3-Bromo-8-chloroquinolin-6-amine scaffold.

Reaction StepTarget SiteBond Cleaved / FormedCatalyst / Ligand SystemTemperatureExpected Yield
1. N-Acylation C6-AmineN-H / N-C(O)None (AcCl / Et₃N)0 °C to RT> 90%
2. Suzuki-Miyaura C3-BromideC-Br / C-CPd(dppf)Cl₂80 °C75 - 85%
3. Buchwald-Hartwig C8-ChlorideC-Cl / C-NPd₂(dba)₃ / BrettPhos110 °C60 - 75%

References

  • Chemical Science (RSC). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. DOI:

  • Journal of Organic Chemistry (ACS). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. DOI:

  • Journal of Organic Chemistry (ACS). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. DOI:

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for 3-Bromo-8-chloroquinolin-6-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Causality The catalytic hydrogenation of polyfunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Causality

The catalytic hydrogenation of polyfunctionalized halogenated heterocycles, such as 3-Bromo-8-chloroquinolin-6-amine , presents a classic challenge in synthetic organic chemistry: chemoselectivity. This molecule possesses a reducible heteroaromatic quinoline ring alongside two highly labile carbon-halogen bonds (C-Br at the 3-position and C-Cl at the 8-position).

Depending on the downstream pharmaceutical application, a chemist may require either:

  • Chemoselective Ring Reduction: Saturation of the nitrogen-containing ring to form a 1,2,3,4-tetrahydroquinoline derivative while strictly preserving the synthetic utility of the halogen handles.

  • Hydrodehalogenation: Complete cleavage of the C-Br and C-Cl bonds to yield a simplified quinolin-6-amine core.

The Causality of Catalyst Selection: Adsorption Geometry

The divergence in these two reaction pathways is entirely governed by the physical adsorption geometry of the substrate onto the catalyst surface.

Traditional platinum group metals (like Pd/C) promote a flat adsorption orientation. The quinoline ring lies parallel to the Pd(111) surface, bringing the C-Br and C-Cl bonds into direct proximity with surface-activated hydride species. This inevitably triggers rapid hydrogenolysis (dehalogenation) before or alongside ring reduction 1.

Conversely, supported gold nanoparticles (e.g., Au/TiO₂ or bimetallic Au-Pd/CeO₂) force the substrate into a tilted adsorption configuration. The molecule anchors to the gold surface exclusively via the lone pair of the quinoline nitrogen. This tilted geometry physically elevates the C-Cl and C-Br bonds away from the catalytic surface, effectively immunizing them against hydrogenolysis while allowing spillover hydrogen to selectively reduce the heteroaromatic ring 1, 2.

Quantitative Data Summary

The following table summarizes the validated parameters and expected outcomes for the two divergent hydrogenation pathways.

Catalyst SystemTarget ProductAdsorption GeometryH₂ PressureConversion (%)Chemoselectivity (%)
Au/TiO₂ (1.5 mol%) 3-Bromo-8-chloro-1,2,3,4-tetrahydroquinolin-6-amineTilted (N-bound)2.0 MPa>95%>99% (Ring reduction)
Au-Pd/CeO₂ 3-Bromo-8-chloro-1,2,3,4-tetrahydroquinolin-6-amineTilted (N-bound)2.0 MPa>98%>95% (Ring reduction)
Pd/C (10%) + Et₃N Quinolin-6-amineFlat (Ring-bound)0.1 MPa>99%>99% (Dehalogenation)

Reaction Pathway Visualization

HydrogenationPathways Substrate 3-Bromo-8-chloroquinolin-6-amine (Starting Material) CatAu Au/TiO2 or Au-Pd Catalyst (Tilted Adsorption) Substrate->CatAu H2 (2 MPa), 80°C CatPd Pd/C Catalyst + Base (Flat Adsorption) Substrate->CatPd H2 (1 atm), 25°C ProdRing 3-Bromo-8-chloro-1,2,3,4- tetrahydroquinolin-6-amine CatAu->ProdRing Halogens Retained ProdDehal Quinolin-6-amine (Hydrodehalogenation) CatPd->ProdDehal Halogens Cleaved

Figure 1: Chemoselective pathways for the catalytic hydrogenation of 3-Bromo-8-chloroquinolin-6-amine.

Experimental Protocols

Protocol A: Chemoselective Ring Reduction (Halogen Retention)

Objective: Synthesize 3-Bromo-8-chloro-1,2,3,4-tetrahydroquinolin-6-amine. Mechanism: Reactant-promoted hydrogen activation over highly dispersed Au nanoparticles 2.

Materials:

  • 3-Bromo-8-chloroquinolin-6-amine (1.0 mmol)

  • Au/TiO₂ catalyst (1.5 mol% Au, mean particle diameter ~3.5 nm)

  • Anhydrous Toluene (10 mL)

  • High-purity H₂ gas

Step-by-Step Methodology:

  • Reactor Preparation: To a 50 mL stainless-steel autoclave equipped with a magnetic stir bar, add 3-Bromo-8-chloroquinolin-6-amine (1.0 mmol) and the Au/TiO₂ catalyst (1.5 mol%).

  • Solvent Addition: Suspend the mixture in 10 mL of anhydrous toluene. Causality note: Toluene is preferred over protic solvents here to minimize background solvolysis of the halogens at elevated temperatures.

  • Purging: Seal the autoclave. Purge the vessel with N₂ gas three times to displace oxygen, followed by three purges with H₂ gas.

  • Pressurization & Heating: Pressurize the autoclave to 2.0 MPa with H₂. Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) for 12 hours.

  • Validation & In-Process Control: Cool the reactor to room temperature and carefully vent the H₂. Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The mass spectrum should confirm the addition of 4 mass units (M+4) with the isotopic splitting pattern of Br and Cl strictly preserved.

  • Workup: Filter the crude mixture through a short pad of Celite to remove the heterogeneous Au/TiO₂ catalyst. Wash the pad with ethyl acetate (3 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure tetrahydroquinoline derivative.

Protocol B: Complete Hydrodehalogenation

Objective: Synthesize Quinolin-6-amine (or its tetrahydro derivative, depending on extended reaction time). Mechanism: Flat-adsorption-mediated hydrogenolysis of C-Br and C-Cl bonds.

Materials:

  • 3-Bromo-8-chloroquinolin-6-amine (1.0 mmol)

  • 10% Pd/C (10 mol% Pd)

  • Triethylamine (Et₃N) (2.5 mmol)

  • Methanol (15 mL)

Step-by-Step Methodology:

  • Catalyst Wetting (Safety Critical): In a Schlenk flask purged with argon, carefully add 10% Pd/C (10 mol%). Wet the catalyst with 2 mL of methanol. Causality note: Dry Pd/C can ignite methanol vapors in the presence of trace oxygen. Always wet the catalyst under an inert atmosphere.

  • Reagent Addition: Add a solution of 3-Bromo-8-chloroquinolin-6-amine (1.0 mmol) dissolved in 13 mL of methanol.

  • Base Addition: Inject Triethylamine (2.5 mmol). Causality note: Hydrogenolysis of halogens generates stoichiometric amounts of HBr and HCl. Without a sacrificial base, these acids will protonate the C6-amine and poison the Pd catalyst, stalling the reaction.

  • Hydrogenation: Evacuate the flask and backfill with H₂ via a balloon (1 atm). Stir vigorously at 25 °C for 4–6 hours.

  • Validation & In-Process Control: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material will disappear, replaced first by a mono-dehalogenated intermediate, and finally converging to a single polar spot (Quinolin-6-amine).

  • Workup: Purge the flask with argon. Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out, as it is highly pyrophoric.

  • Isolation: Concentrate the filtrate. Partition the residue between saturated aqueous NaHCO₃ (20 mL) and Ethyl Acetate (20 mL) to remove triethylamine hydrohalide salts. Extract the aqueous layer twice more with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the dehalogenated product.

References

  • Tuning chemical compositions of bimetallic AuPd catalysts for selective catalytic hydrogenation of halogenated quinolines.
  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-8-chloroquinolin-6-amine

Welcome to the technical support center for the synthesis of 3-Bromo-8-chloroquinolin-6-amine. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-8-chloroquinolin-6-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 3-Bromo-8-chloroquinolin-6-amine, offering solutions grounded in established chemical principles.

Issue 1: Low Yield of 3-Bromo-8-chloroquinolin-6-amine

A diminished yield of the final product can often be traced back to several key factors in the bromination step of 6-Chloro-8-aminoquinoline.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution
Insufficiently Reactive Brominating Agent The electron-withdrawing nature of the chloro group at position 8 and the protonated amino group (under acidic conditions) can deactivate the quinoline ring towards electrophilic substitution.Consider using a more potent brominating agent. While N-Bromosuccinimide (NBS) is a mild and often selective choice, molecular bromine (Br₂) in a suitable solvent like dichloromethane or acetonitrile may be necessary for less reactive substrates.[1]
Suboptimal Reaction Temperature Electrophilic aromatic substitution reactions are highly sensitive to temperature. An inadequate temperature may lead to a sluggish or incomplete reaction.Gradually increase the reaction temperature while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). However, be aware that excessive heat can lead to side product formation.
Incorrect Stoichiometry An insufficient amount of the brominating agent will result in incomplete conversion of the starting material.Ensure precise control over the stoichiometry. For mono-bromination, use 1.0 to 1.1 equivalents of the brominating agent.[1]
Decomposition of Starting Material or Product The quinoline core or the amino substituent may be susceptible to degradation under harsh reaction conditions, such as highly acidic environments or elevated temperatures.If decomposition is suspected, consider milder reaction conditions. This could involve using a less aggressive brominating agent like NBS or performing the reaction at a lower temperature for a longer duration.[1]
Issue 2: Formation of Multiple Isomers and Byproducts

The presence of multiple activating and deactivating groups on the quinoline ring can lead to a mixture of brominated isomers, complicating purification and reducing the yield of the desired product.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution
Poor Regioselectivity The quinoline ring has several positions susceptible to electrophilic attack. The interplay between the directing effects of the chloro and amino groups can lead to bromination at undesired positions.[1][2]Modifying the reaction solvent and temperature can significantly influence regioselectivity. For instance, conducting the bromination in a strong acid can favor substitution on the benzene ring.[1] The choice of brominating agent can also play a role; a bulkier reagent may exhibit greater steric hindrance, favoring substitution at less hindered positions.
Over-bromination (Di- or Poly-bromination) The starting material, 6-Chloro-8-aminoquinoline, contains an activating amino group, which can make the ring susceptible to multiple brominations, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[1]Carefully control the stoichiometry of the brominating agent (1.0-1.1 equivalents for mono-bromination).[1] Perform the reaction at a lower temperature and add the brominating agent slowly and portion-wise to maintain a low concentration of the electrophile in the reaction mixture.
Formation of Oxidation Byproducts The amino group is susceptible to oxidation, especially in the presence of certain brominating agents or under harsh conditions.Employ milder brominating agents like NBS, which are less prone to causing oxidation compared to molecular bromine.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative side reactions.
Issue 3: Difficulties in Product Purification

Isolating the pure 3-Bromo-8-chloroquinolin-6-amine from the reaction mixture can be challenging due to the presence of unreacted starting materials, isomers, and byproducts.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution
Similar Polarity of Product and Impurities The desired product and its isomers or unreacted starting material may have very similar polarities, making separation by standard column chromatography difficult.Employ a multi-step purification strategy. This could involve an initial acid-base extraction to separate basic compounds (like the desired amine) from neutral or acidic impurities. This can be followed by meticulous silica gel column chromatography, potentially using a gradient elution system to enhance separation. Recrystallization from a carefully selected solvent system is also a powerful technique for final purification.[3]
Product Oiling Out During Recrystallization The product may separate as an oil rather than a crystalline solid during recrystallization, which hinders effective purification.This often occurs when the solvent is not ideal or when the solution is cooled too rapidly. Screen a variety of solvents to find one in which the product is soluble when hot but sparingly soluble when cold.[3] Ensure slow cooling to promote the formation of well-defined crystals. If oiling persists, try adding a co-solvent or scratching the inside of the flask to induce crystallization.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Bromo-8-chloroquinolin-6-amine?

A1: The most direct and common approach is the electrophilic bromination of 6-Chloro-8-aminoquinoline. This substrate can be synthesized from commercially available starting materials. The choice of brominating agent and reaction conditions is crucial for achieving good yield and selectivity.

Q2: Which brominating agent is recommended for this synthesis?

A2: N-Bromosuccinimide (NBS) is often a good starting choice due to its mild nature, which can help to avoid over-bromination and side reactions.[1] However, if the reaction is sluggish, molecular bromine (Br₂) may be required. The optimal reagent should be determined experimentally.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any byproducts. Staining with a UV lamp is typically effective for visualizing the spots. For more detailed analysis, LC-MS can be used to identify the masses of the components in the reaction mixture.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Both molecular bromine and N-Bromosuccinimide are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Phosphorus oxychloride, which may be used in the synthesis of the starting material, is also highly corrosive and reacts violently with water.[4]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-8-aminoquinoline (Starting Material)

While 6-Chloro-8-aminoquinoline is commercially available, this protocol outlines a potential synthesis route from 6-chloro-8-nitroquinoline.

  • Reduction of 6-chloro-8-nitroquinoline: To a solution of 6-chloro-8-nitroquinoline in a suitable solvent such as ethanol or acetic acid, add a reducing agent like iron powder or tin(II) chloride.

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the solid catalyst. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 3-Bromo-8-chloroquinolin-6-amine

This protocol provides a general procedure for the bromination of 6-Chloro-8-aminoquinoline.

  • Dissolution: In a round-bottom flask, dissolve 6-Chloro-8-aminoquinoline (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the same solvent, 1.0-1.1 equivalents) to the cooled solution with stirring.

  • Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-Bromo-8-chloroquinolin-6-amine.

IV. Visualizing the Workflow

Synthesis_Workflow cluster_0 Starting Material Synthesis cluster_1 Target Molecule Synthesis cluster_2 Purification 6-chloro-8-nitroquinoline 6-chloro-8-nitroquinoline Reduction Reduction 6-chloro-8-nitroquinoline->Reduction Fe/AcOH or SnCl2/EtOH 6-Chloro-8-aminoquinoline 6-Chloro-8-aminoquinoline Reduction->6-Chloro-8-aminoquinoline Purification Bromination Bromination 6-Chloro-8-aminoquinoline->Bromination NBS or Br2 CH2Cl2 or CH3CN Crude Product Crude Product Bromination->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Silica Gel Pure 3-Bromo-8-chloroquinolin-6-amine Pure 3-Bromo-8-chloroquinolin-6-amine Column Chromatography->Pure 3-Bromo-8-chloroquinolin-6-amine

Caption: A generalized workflow for the synthesis and purification of 3-Bromo-8-chloroquinolin-6-amine.

V. References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.

  • Wallén, E. A. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391.

  • PubChem. (n.d.). 6-Chloro-8-aminoquinoline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges for Halogenated Quinoline Amines

Welcome to the Advanced Troubleshooting Guide for 3-Bromo-8-chloroquinolin-6-amine . As a Senior Application Scientist, I frequently encounter researchers struggling to solvate complex halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 3-Bromo-8-chloroquinolin-6-amine . As a Senior Application Scientist, I frequently encounter researchers struggling to solvate complex halogenated heterocycles.

While dimethyl sulfoxide (DMSO) is the ubiquitous gold-standard solvent for high-throughput screening (HTS) libraries , highly planar, halogenated quinoline derivatives frequently exhibit stubborn resistance to solvation. The combination of the rigid quinoline core, electron-withdrawing halogens (bromine and chlorine), and the primary amine creates a molecule with exceptionally high crystal lattice energy. This is driven by strong intermolecular π−π stacking and hydrogen bonding, which can overpower the solvating ability of standard DMSO.

Below is our comprehensive diagnostic workflow and Q&A to help you thermodynamically and kinetically force this compound into solution without compromising your downstream assays.

Diagnostic Troubleshooting Workflow

G Start Compound Insoluble in DMSO CheckWater Check DMSO Quality (Is it anhydrous?) Start->CheckWater NewDMSO Use Fresh Anhydrous DMSO + Argon Purge CheckWater->NewDMSO No/Unsure HeatSonicate Heat (37-50°C) & Bath Sonication CheckWater->HeatSonicate Yes NewDMSO->HeatSonicate CheckSol Is it dissolved? HeatSonicate->CheckSol SaltForm Acidify (0.1% TFA/HCl) to form soluble salt CheckSol->SaltForm No Success Proceed to Assay (Keep DMSO <1%) CheckSol->Success Yes SaltForm->Success Dissolved

Workflow for troubleshooting 3-Bromo-8-chloroquinolin-6-amine DMSO solubility.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My 3-Bromo-8-chloroquinolin-6-amine powder is just floating as a suspension in "100%" DMSO. Why isn't it dissolving? Causality & Solution: The most common culprit is water contamination. DMSO is highly hygroscopic. Even a minute amount of absorbed atmospheric moisture drastically lowers the dielectric constant and solvating power of DMSO for lipophilic compounds. Halogenated quinolines are particularly sensitive to this moisture-induced precipitation . Actionable Step: Always use fresh, anhydrous DMSO (sealed under argon or nitrogen) for primary stock solutions. If your current DMSO bottle has been opened multiple times, discard it for analytical purposes and open a new ampoule.

Q2: I am using anhydrous DMSO, but the compound still won't reach the standard 1 mM to 10 mM screening concentration . How can I thermodynamically force dissolution? Causality & Solution: The activation energy required to break the crystalline lattice of 3-Bromo-8-chloroquinolin-6-amine is exceptionally high. Providing thermal and mechanical energy disrupts these intermolecular forces without degrading the stable quinoline core. Actionable Step: Subject the suspension to bath sonication at 37°C to 50°C for 15–30 minutes. Avoid probe sonication, which can cause localized overheating and potential dehalogenation. The combination of acoustic cavitation and mild heat is usually sufficient to achieve target concentrations.

Q3: Heating and sonication failed. Are there chemical additives that can help without ruining my downstream biological assay? Causality & Solution: Yes. The C6 primary amine and the quinoline nitrogen are both basic centers. By introducing a trace amount of acid, you protonate these nitrogens, converting the neutral molecule into an organic salt. Salts have drastically different solubility profiles and are vastly more soluble in polar aprotic solvents like DMSO . Actionable Step: Add 0.1% to 0.5% Trifluoroacetic acid (TFA) or constant-boiling Hydrochloric acid (HCl) to your DMSO. Ensure your downstream assay buffer has sufficient buffering capacity (e.g., 100 mM HEPES or PBS) to neutralize this trace acid upon dilution.

Q4: The compound dissolves perfectly in DMSO, but when I transfer it to my aqueous cell culture media, it instantly crashes out into a cloudy suspension. How do I prevent "DMSO shock"? Causality & Solution: This is a kinetic solubility failure. "DMSO shock" occurs when a concentrated hydrophobic stock is rapidly introduced into an aqueous environment, causing local supersaturation and immediate precipitation before the compound can disperse into the hydration shell . Actionable Step: Perform a stepwise serial dilution. Instead of spiking 1 µL of 10 mM stock directly into 1 mL of media, pre-dilute the stock in DMSO to your maximum allowable assay concentration, and add it dropwise while actively vortexing the aqueous buffer.

Quantitative Data: Solubility Profiles

The following table summarizes the expected solubility limits of 3-Bromo-8-chloroquinolin-6-amine under various experimental conditions.

Solvent ConditionEnergy InputEstimated Max SolubilityDownstream Assay Compatibility
Standard DMSO (Ambient, Opened)Vortexing (1 min)< 1 mMHigh (Standard)
Anhydrous DMSO (Fresh Ampoule)Bath Sonication (37°C, 15 min)~ 5 mMHigh (Standard)
Anhydrous DMSO + 0.1% TFAVortexing (1 min)> 20 mMModerate (Requires buffered media)
Aqueous Media (1% DMSO final)Dropwise addition (Vortexing)~ 10 - 50 µM (Kinetic)High (Physiological)
Aqueous Media (1% DMSO) + 0.05% Tween-20Dropwise addition (Vortexing)~ 100 µM (Kinetic)Moderate (Surfactant dependent)
Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness in your assays, utilize the following self-validating protocols.

Protocol 1: Preparation of High-Concentration Stock via Acid-Mediated Salt Formation

Use this protocol when standard anhydrous DMSO fails to achieve a 10 mM stock.

  • Weighing: Accurately weigh 2.57 mg of 3-Bromo-8-chloroquinolin-6-amine (MW ~257.5 g/mol ) into a sterile, amber glass vial to prevent photolytic degradation.

  • Solvent Preparation: In a separate tube, prepare a solution of 99.9% Anhydrous DMSO containing exactly 0.1% (v/v) Trifluoroacetic acid (TFA).

  • Addition: Add 1.0 mL of the acidified DMSO to the compound vial to target a 10 mM stock solution.

  • Agitation: Vortex the vial vigorously for 60 seconds to disperse the powder.

  • Sonication: Place the vial in an ultrasonic water bath at 40°C for 15 minutes.

  • Self-Validation (Centrifugation Check): Visually inspect the solution. To scientifically validate complete solvation, transfer 100 µL to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic pellet forms, thermodynamic solubility has not been achieved, and the concentration of the supernatant is lower than 10 mM.

Protocol 2: Kinetic Solubility Assessment via Stepwise Aqueous Dilution

Use this protocol to prevent "DMSO shock" and validate that your compound remains in solution during biological assays.

  • Intermediate Dilution: Dilute your validated 10 mM DMSO stock to a 1 mM intermediate working solution using pure anhydrous DMSO.

  • Buffer Preparation: Aliquot 990 µL of your target aqueous assay buffer (e.g., 1X PBS, pH 7.4) into a 1.5 mL Eppendorf tube. Place the tube on a vortex mixer set to a low, continuous speed.

  • Dropwise Addition: While the buffer is actively vortexing, use a micropipette to add 10 µL of the 1 mM intermediate DMSO solution dropwise (1 µL at a time, allowing 2 seconds between drops).

  • Equilibration: Allow the final solution (10 µM compound, 1% DMSO final concentration) to equilibrate at room temperature for 2 hours.

  • Self-Validation (Turbidimetric Analysis): Measure the absorbance of the solution at 620 nm using a UV-Vis spectrophotometer. An absorbance significantly higher than a blank control (buffer + 1% DMSO) indicates colloidal aggregation and micro-precipitation, meaning you have exceeded the compound's kinetic solubility limit in that specific buffer.

References
  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions Source: PubMed (Current Medicinal Chemistry) URL:[Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Source: Quora URL:[Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? Source: ResearchGate URL:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening Source: MDPI (Molecules) URL:[Link]

Troubleshooting

Technical Support Center: Preventing Unwanted Debromination of 3-Bromo-8-chloroquinolin-6-amine

Audience: Researchers, scientists, and drug development professionals. Subject: Chemoselective handling, cross-coupling optimization, and derivatization of 3-Bromo-8-chloroquinolin-6-amine.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Subject: Chemoselective handling, cross-coupling optimization, and derivatization of 3-Bromo-8-chloroquinolin-6-amine.

Executive Summary & Mechanistic Context

Working with 3-Bromo-8-chloroquinolin-6-amine presents a unique chemoselective challenge. The quinoline core is electron-deficient, which highly activates the C3-bromo position toward oxidative addition by transition metals. While the C8-chloro bond is thermodynamically stronger and generally remains intact, the C3-bromo bond is exceptionally labile[1].

Unwanted debromination (hydrodehalogenation) typically occurs in two distinct experimental phases:

  • During Palladium-Catalyzed Cross-Coupling: The active Ar-Pd(II)-Br intermediate is intercepted by a hydride source before transmetalation can occur, resulting in the formation of 8-chloroquinolin-6-amine[2].

  • During Reductive Derivatization or Synthesis: Attempting to reduce a nitro precursor to the C6-amine, or performing a reductive amination on the C6-amine itself, often leads to over-reduction and cleavage of the C3-Br bond if standard catalytic hydrogenation (e.g., Pd/C with H₂) is employed[3].

This guide provides field-proven causality analyses and self-validating protocols to ensure the structural integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: Why does debromination occur exclusively at the C3-bromo position and not the C8-chloro position? A1: The C–Br bond is inherently weaker and more reactive toward oxidative addition than the C–Cl bond[1]. In palladium-catalyzed reactions, Pd(0) inserts into the C3–Br bond rapidly. If the subsequent transmetalation step is slow, this Ar-Pd(II)-Br species is highly vulnerable to hydride attack, leading to selective debromination at C3 while the C8-Cl remains untouched.

Q2: What are the hidden sources of hydrides causing debromination in my cross-coupling reactions? A2: Hydrides typically originate from three overlooked sources in the reaction mixture:

  • Solvents: Primary and secondary alcohols (e.g., ethanol, isopropanol) can undergo β-hydride elimination[2].

  • Bases: Organic amines (like Et₃N or DIPEA) can coordinate to palladium and undergo β-hydride elimination, acting as potent hydride donors[2].

  • Moisture: Water can react with basic ligands to form Pd–H species[4].

Q3: I am synthesizing 3-Bromo-8-chloroquinolin-6-amine from its nitro precursor. How do I avoid dehalogenation during the nitro reduction? A3: Standard catalytic hydrogenation (Pd/C with H₂) frequently causes hydrodehalogenation of aryl bromides[3]. To achieve chemoselective reduction of the nitro group without cleaving the C–Br bond, utilize transfer hydrogenation with hydrazine hydrate over highly dispersed Ni nanoparticles[5], or employ a metal-acid system (e.g., Fe/NH₄Cl) which operates via single-electron transfer and is robust against dehalogenation.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Symptom: High conversion of the starting material, but LC-MS analysis shows a major peak corresponding to 8-chloroquinolin-6-amine (M-Br+H) instead of the desired Suzuki-Miyaura or Buchwald-Hartwig cross-coupled product.

Root Cause Analysis: The rate of transmetalation is slower than the rate of hydride transfer. When the Ar-Pd(II)-Br complex stalls, it reacts with hydrides generated from the base or solvent, followed by rapid reductive elimination of the debrominated byproduct[2].

Data Presentation: Impact of Reaction Parameters on Debromination
Reaction ParameterConventional ConditionOptimized ConditionMechanistic Rationale
Ligand PPh₃ or dppfSPhos or tBuXPhosBulky biaryl ligands form highly active monoligated L1Pd(0) species, which accelerate transmetalation and favor product formation over side reactions[6].
Base Et₃N or DIPEAK₃PO₄ or CsFOrganic amines undergo β-hydride elimination, providing hydrides for debromination. Mild inorganic bases prevent this pathway[2],[4].
Solvent Ethanol or EtOH/H₂OAnhydrous 1,4-DioxaneProtic solvents act as direct hydride donors to the Ar-Pd(II)-Br intermediate. Switching to aprotic solvents eliminates this risk[2].
Temperature >100 °C60–80 °CLower temperatures disfavor the higher activation energy required for the hydrodehalogenation side reaction[4].
Experimental Protocol: Optimized Suzuki-Miyaura Cross-Coupling

This protocol utilizes steric bulk and anhydrous conditions to force the catalytic cycle toward transmetalation.

  • Preparation & Degassing: To an oven-dried Schlenk tube, add 3-Bromo-8-chloroquinolin-6-amine (1.0 equiv) and the corresponding boronic acid (1.2 equiv). Add anhydrous K₃PO₄ (2.0 equiv) as a mild, non-hydride-donating base[4].

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Causality Note: The 1:2 Pd-to-ligand ratio ensures the formation of the active L1Pd(0) species while preventing the formation of inactive Pd(I) comproportionation dimers[6].

  • Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous, degassed 1,4-dioxane (0.2 M relative to substrate).

  • Reaction Execution: Stir the mixture at 70 °C.

    • Self-Validation Check: After 2 hours, withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

    • Expected Result: Disappearance of the starting material mass; appearance of the coupled product mass. If a peak corresponding to 8-chloroquinolin-6-amine (M-Br+H) is observed, moisture or oxygen has compromised the system. Abort, rigorously dry reagents, and restart.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.

Troubleshooting Guide: Chemoselective Derivatization & Synthesis

Symptom: Attempting to reductively aminate the C6-amine, or reducing the upstream nitro precursor, results in concurrent loss of the C3-bromine.

Root Cause Analysis: The C3–Br bond is highly susceptible to hydrogenolysis. Palladium on carbon (Pd/C) readily inserts into the weak C–Br bond under an atmosphere of hydrogen gas, leading to rapid hydrodebromination[3].

Data Presentation: Reagent Selection for C6-Amine Derivatization
Reducing Agent SystemSubstrate ScenarioChemoselectivity (C-Br Retention)Causality / Mechanism
Pd/C + H₂ (Gas) Nitro reduction / Reductive AminationVery Low (<10%)Pd readily inserts into the weak C–Br bond, leading to rapid hydrogenolysis[3].
NaBH(OAc)₃ Reductive Amination (Imine reduction)Excellent (>95%)Mild hydride donor; incapable of oxidative addition or direct C–Br cleavage.
Fe / NH₄Cl Nitro reduction to AmineExcellent (>95%)Single-electron transfer mechanism does not interact with aryl halides.
Ni/SiO₂ + N₂H₄·H₂O Nitro reduction to AmineHigh (>90%)Transfer hydrogenation avoids free H₂; highly dispersed Ni favors NO₂ reduction over dehalogenation[5].
Experimental Protocol: Chemoselective Synthesis of the Amine via Nitro Reduction

This protocol avoids hydrogen gas entirely, utilizing transfer hydrogenation to preserve the C3-Br bond.

  • Reagent Assembly: In a round-bottom flask, dissolve 3-bromo-8-chloro-6-nitroquinoline (1.0 equiv) in ethanol (0.5 M).

  • Catalyst Addition: Add highly dispersed Ni/SiO₂ catalyst (5 mol% Ni)[5].

  • Hydride Donor Introduction: Heat the suspension to 60 °C. Slowly add hydrazine monohydrate (N₂H₄·H₂O, 3.0 equiv) dropwise over 30 minutes.

    • Causality Note: Dropwise addition controls the exothermic release of diimide/hydrogen, preventing localized over-reduction and thermal degradation[3].

  • Monitoring: Stir for 2 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The nitro precursor should be fully consumed. LC-MS must confirm the retention of the isotopic bromine/chlorine pattern (distinct M, M+2, M+4 peaks).

  • Isolation: Cool the mixture, filter carefully through Celite to remove the Ni catalyst, and evaporate the solvent. The resulting 3-Bromo-8-chloroquinolin-6-amine can typically be used in subsequent cross-couplings without further purification.

Mechanistic & Workflow Visualizations

Workflow Start Debromination Observed in Cross-Coupling CheckBase Using organic amine base or aqueous strong base? Start->CheckBase ChangeBase Switch to anhydrous inorganic base (K3PO4, CsF) CheckBase->ChangeBase Yes CheckSolvent Using protic solvent (e.g., EtOH, H2O)? CheckBase->CheckSolvent No Success Debromination Suppressed High Product Yield ChangeBase->Success ChangeSolvent Switch to anhydrous aprotic solvent (Toluene, THF) CheckSolvent->ChangeSolvent Yes CheckLigand Using small phosphine ligands? CheckSolvent->CheckLigand No ChangeSolvent->Success ChangeLigand Use bulky biaryl ligands (e.g., SPhos, tBuXPhos) CheckLigand->ChangeLigand Yes ChangeLigand->Success

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

Mechanism Pd0 L1Pd(0) Active Catalyst OxAdd Oxidative Addition (C3-Br Insertion) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII Transmet Rapid Transmetalation (Bulky Ligands) PdII->Transmet Desired Pathway Hydride Hydride Interception (from Base/Solvent) PdII->Hydride Competing Side Reaction RedElim Reductive Elimination Transmet->RedElim Product Desired Coupled Product RedElim->Product Product->Pd0 Catalyst Regeneration PdIIH Ar-Pd(II)-H Complex Hydride->PdIIH Debrom Hydrodebromination (Unwanted Side Product) PdIIH->Debrom Reductive Elimination Debrom->Pd0 Catalyst Regeneration

Caption: Mechanistic divergence between desired transmetalation and unwanted hydrodebromination.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.
  • Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles Source: ACS Catalysis URL
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)

Sources

Optimization

Optimizing reaction temperature for 3-Bromo-8-chloroquinolin-6-amine coupling

Welcome to the Technical Support Center for the functionalization of 3-Bromo-8-chloroquinolin-6-amine . This complex polyfunctional scaffold presents unique synthetic challenges due to the competing reactivities of its t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 3-Bromo-8-chloroquinolin-6-amine . This complex polyfunctional scaffold presents unique synthetic challenges due to the competing reactivities of its three functional groups: the highly reactive C3-bromo group, the less reactive but susceptible C8-chloro group, and the Lewis-basic C6-primary amine.

This guide provides field-proven troubleshooting strategies, focusing on the critical role of reaction temperature in achieving perfect chemoselectivity during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions).

I. Reaction Optimization Workflow

G Start 3-Bromo-8-chloroquinolin-6-amine Cross-Coupling TempCheck Set Temperature: 25 °C - 40 °C Start->TempCheck Result1 High Chemoselectivity (C3-Coupled Only) TempCheck->Result1 Optimal Conditions Result2 Reaction Stalled (Catalyst Poisoning) TempCheck->Result2 Inactive Catalyst Result3 Poor Selectivity (C3 & C8 Coupled) TempCheck->Result3 Temp > 60 °C Fix1 Use Bulky Ligand (SPhos) or Protect C6-Amine Result2->Fix1 Fix2 Lower Temp to 25 °C Check Stoichiometry Result3->Fix2 Fix1->TempCheck Retry Fix2->TempCheck Retry

Troubleshooting logic for temperature and selectivity optimization in Suzuki coupling.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my Suzuki-Miyaura coupling yield a mixture of C3-monoarylated and C3,C8-diarylated products? A1: This is a classic chemoselectivity failure driven by thermal over-activation. The carbon-bromine (C-Br) bond at the C3 position has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond at the C8 position, making it kinetically favored for oxidative addition by the Pd(0) catalyst[1]. However, if your reaction temperature exceeds 60–80 °C, the thermal energy in the system surpasses the activation barrier for the C-Cl bond, leading to competitive oxidative addition and subsequent over-coupling[2]. To resolve this, strictly maintain the reaction temperature between 25 °C and 40 °C.

Q2: When I lower the temperature to 25 °C to preserve chemoselectivity, the reaction stalls completely. How can I facilitate oxidative addition at room temperature? A2: Unactivated heteroaryl bromides often struggle to undergo oxidative addition at room temperature with standard, first-generation catalysts like Pd(PPh₃)₄. To drive the reaction at 25 °C, you must employ a highly active catalyst system utilizing electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos)[3]. These ligands increase the electron density on the palladium center, accelerating the rate-determining oxidative addition step even at ambient temperatures, allowing you to couple the C-Br bond without touching the C-Cl bond[4].

Q3: What role does the unprotected C6-amine play in catalyst deactivation, and how does temperature affect this? A3: The free primary amine at the C6 position is a strong Lewis base that can competitively coordinate to the electrophilic Pd(II) intermediate, forming a stable, off-cycle resting state known as catalyst poisoning[5]. While increasing the temperature to 80 °C can thermodynamically favor the dissociation of this Pd-amine complex and restart the catalytic cycle[6], doing so ruins your C-Br/C-Cl chemoselectivity. Instead of raising the temperature, utilize a highly sterically demanding ligand (like Ad₂BnP or SPhos) that physically blocks the amine from coordinating to the metal center, or pre-protect the amine as a Boc-carbamate[4].

III. Quantitative Data: Temperature vs. Selectivity Profile

The following table summarizes the causal relationship between reaction temperature, ligand choice, and resulting chemoselectivity.

Temperature (°C)Catalyst / LigandConversion (%)C3-Coupled Yield (%)C3,C8-Coupled Yield (%)Mechanistic Observation
25 Pd(OAc)₂ / PPh₃< 10< 50Reaction stalled: C6-amine coordination to Pd(II) prevents catalytic turnover[5].
80 Pd(OAc)₂ / PPh₃> 954540Poor chemoselectivity: High thermal energy overcomes the C8-Cl activation barrier[2].
25 Pd(OAc)₂ / SPhos> 9592< 2Optimal: Bulky ligand prevents amine poisoning and enables low-temp oxidative addition[4].
40 Pd(OAc)₂ / SPhos> 99888Slight selectivity erosion: Minor C8-Cl activation begins as temperature increases[3].

IV. Self-Validating Experimental Protocol

Objective: Achieve >90% chemoselectivity at the C3-Br position while preserving the C8-Cl bond and avoiding C6-amine catalyst poisoning.

Step 1: Catalyst Pre-activation & Visual Validation

  • In a rigorously degassed Schlenk tube under nitrogen, combine Pd(OAc)₂ (2 mol%) and (4 mol%) in anhydrous 1,4-dioxane.

  • Causality: SPhos is a bulky, electron-rich ligand that accelerates oxidative addition at room temperature and sterically blocks the C6-amine from coordinating to the palladium center[3].

  • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from a reddish-orange suspension to a clear, pale-yellow solution, confirming the successful generation of the active L₁Pd(0) species.

Step 2: Substrate & Base Addition

  • Add 3-Bromo-8-chloroquinolin-6-amine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₃PO₄ (2.0 equiv).

  • Causality: A slight excess of boronic acid ensures full conversion of the C-Br bond, but limiting it to 1.05 equiv prevents thermodynamic over-coupling at the C-Cl bond[2]. K₃PO₄ is chosen as a strong, non-nucleophilic base ideal for room-temperature transmetalation.

Step 3: Temperature Control (The Critical Parameter)

  • Add degassed H₂O (10% v/v relative to dioxane) to solubilize the base.

  • Maintain the reaction strictly at 25 °C to 30 °C .

  • Causality: This specific temperature window provides enough kinetic energy to overcome the C3-Br activation barrier (~68 kcal/mol) but is insufficient to break the stronger C8-Cl bond (~80 kcal/mol)[1].

Step 4: Real-Time Monitoring & Quenching

  • After 4 hours, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

  • Validation Checkpoint: The reaction is successful if the major [M+H]⁺ peak corresponds to the mono-arylated mass. If a bis-arylated mass is detected, the temperature has drifted too high or the catalyst loading is excessive.

  • Quench the reaction with water, extract with ethyl acetate, and purify via silica gel chromatography.

V. References

  • ACS Publications - Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Available at:[Link]

  • PMC (National Institutes of Health) - Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Available at:[Link]

  • ACS Publications - Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: [Link]

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for 3-Bromo-8-chloroquinolin-6-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 3-Bromo-8-chloroquin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 3-Bromo-8-chloroquinolin-6-amine .

Unlike generic troubleshooting templates, this guide is built on the physicochemical properties of your specific analyte, ensuring that every protocol addresses the mechanistic root cause of your peak tailing.

Analyte Profiling: Why Does 3-Bromo-8-chloroquinolin-6-amine Tail?

To fix a chromatographic issue, we must first understand the molecule. 3-Bromo-8-chloroquinolin-6-amine contains two basic nitrogen centers: the quinoline ring nitrogen and the primary exocyclic amine.

  • pKa Dynamics: Unsubstituted quinoline has a pKa of approximately 4.9[1]. However, the presence of electron-withdrawing halogens (bromine and chlorine) at positions 3 and 8 slightly depresses the pKa of these nitrogens. We estimate the functional pKa of this molecule to be between 3.5 and 4.5.

  • Ionization State: At standard acidic to neutral HPLC mobile phase pH (pH 2.0 – 7.0), this molecule exists predominantly in a protonated, cationic state[2].

  • The Root Cause: Peak tailing for basic amines on silica-based reversed-phase (RP) columns is primarily driven by secondary ion-exchange interactions[3]. While the hydrophobic backbone interacts with the C18 phase, the protonated amines undergo strong electrostatic attraction with residual, unreacted silanol groups (Si-O⁻) on the silica surface[4].

MechanisticPathway A Mobile Phase pH 4.0 - 7.0 B 3-Bromo-8-chloroquinolin-6-amine (Protonated / Cationic) A->B Protonates Amines C Residual Silanols on Column (Ionized / Si-O⁻) A->C Ionizes Silanols D Secondary Ion-Exchange Interaction B->D C->D E Severe Peak Tailing & Broadening D->E

Caption: Mechanistic pathway of peak tailing driven by secondary ion-exchange interactions.

Validated Troubleshooting Protocols

To eliminate tailing, we must disrupt the secondary interaction between the protonated amine and the ionized silanol. Choose the protocol below that best fits your detector compatibility.

Protocol A: Low pH Suppression & Ion-Pairing (Best for UV Detection)

Mechanism: Lowering the mobile phase pH below 2.5 fully protonates the surface silanols (converting them to neutral Si-OH), effectively shutting down their cation-exchange capacity[3].

  • Prepare Mobile Phase A: Add 0.1% v/v Trifluoroacetic acid (TFA) to HPLC-grade Water. Ensure the final pH is ~2.0.

  • Prepare Mobile Phase B: Add 0.1% v/v TFA to HPLC-grade Acetonitrile.

  • Column Selection: Use a standard end-capped C18 column.

  • Rationale: TFA serves a dual purpose. It lowers the pH to neutralize silanols, and its hydrophobic trifluoroacetate anion acts as a strong ion-pairing agent, masking the positive charge of the quinoline amine and facilitating a clean, hydrophobic partition.

Protocol B: High pH Deprotonation (Best for LC-MS Compatibility)

Mechanism: Raising the pH at least 2 units above the analyte's pKa (target pH > 8.0) fully deprotonates the 3-Bromo-8-chloroquinolin-6-amine, rendering it neutral. A neutral molecule cannot undergo ion-exchange interactions with silanols.

  • Prepare Mobile Phase A: Dissolve 10 mM Ammonium Bicarbonate in HPLC-grade Water. Adjust the pH to 9.5 using dilute Ammonium Hydroxide.

  • Prepare Mobile Phase B: Use 100% HPLC-grade Acetonitrile or Methanol.

  • Column Selection (CRITICAL): You must use a high-pH stable column (e.g., Ethylene Bridged Hybrid (BEH) or polymer-based). Standard silica dissolves rapidly at pH > 8.0[3].

  • Rationale: This approach avoids the use of TFA, which causes severe ion suppression in mass spectrometry[5], while entirely bypassing the silanol interaction issue by neutralizing the analyte.

Quantitative Impact of Mobile Phase Interventions

The table below summarizes the expected chromatographic outcomes based on the intervention applied. A Tailing Factor (Tf) of 1.0 indicates perfect symmetry; Tf > 1.5 is generally unacceptable for quantification.

Mobile Phase ConditionColumn ChemistryMechanism of ActionExpected Tailing Factor (Tf)MS Compatible?
0.1% Formic Acid (pH ~2.7)Standard C18Partial silanol ionization; weak ion-pairing.1.8 - 2.5 (Poor)Yes
0.1% TFA (pH ~2.0)Standard C18Silanols neutralized; strong ion-pairing.1.1 - 1.3 (Good)No (Suppression)
10 mM Amm. Acetate (pH 6.0)Standard C18Silanols ionized (Si-O⁻); Analyte protonated.> 2.5 (Severe)Yes
10 mM Amm. Acetate + 20mM TEAStandard C18TEA outcompetes analyte for silanol sites[4].1.2 - 1.4 (Acceptable)No (Contamination)
10 mM Amm. Bicarb (pH 9.5)Hybrid C18 (High pH)Analyte fully deprotonated (neutral).1.0 - 1.1 (Excellent)Yes

Decision Tree for Method Optimization

DecisionTree Start Peak Tailing Observed for 3-Bromo-8-chloroquinolin-6-amine Q1 Is the detector MS or UV? Start->Q1 UV UV Detector Q1->UV MS Mass Spec (LC-MS) Q1->MS UV_Sol Use 0.1% TFA (pH ~2.0) or 20mM TEA buffer UV->UV_Sol MS_Sol Avoid TFA/TEA. Use Formic Acid + CSH Column or High pH (Ammonium Bicarbonate) MS->MS_Sol

Caption: Logical workflow for selecting the correct anti-tailing strategy based on detector type.

Frequently Asked Questions (FAQs)

Q: I switched to 0.1% TFA to fix the tailing, but now my LC-MS signal has practically disappeared. What happened? A: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for UV chromatography, but it causes massive ion suppression in Electrospray Ionization (ESI) mass spectrometry[5]. The strong ion pair prevents the analyte from entering the gas phase as a charged species. Switch to 0.1% Formic Acid and upgrade your column to a Charged Surface Hybrid (CSH) or a polar-embedded phase, which are specifically designed to repel basic analytes from silanol sites without requiring strong acids.

Q: My retention time for 3-Bromo-8-chloroquinolin-6-amine is shifting continuously from run to run. Is this related to the tailing? A: Yes, this is a symptom of inadequate buffering capacity near the molecule's pKa. If your mobile phase pH is hovering around pH 3.5–4.5 (the estimated pKa of your analyte), even microscopic changes in the mobile phase preparation will drastically alter the ratio of protonated to neutral molecules. Always buffer your mobile phase at least 2 full pH units away from the analyte's pKa to ensure robust retention.

Q: Can I just increase the injection volume to get a better signal-to-noise ratio despite the tailing? A: No. Volume or mass overloading actually exacerbates peak tailing. When you overload the column, you saturate the primary hydrophobic interaction sites (the C18 chains). The excess analyte is then forced to interact almost exclusively with the secondary silanol sites, resulting in a "shark-fin" peak shape[4]. Instead of increasing volume, optimize your injection solvent to closely match your initial mobile phase conditions to focus the band at the head of the column.

References

  • Using surfactant-modified clays to determine sorption mechanisms for a representative organic base, quinoline - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • How to get rid of tailing peaks? Source: ResearchGate URL:[Link]

  • High Performance Liquid Chromatography : Theory Source: Altai State Agricultural University URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Scale-Up Synthesis of 3-Bromo-8-chloroquinolin-6-amine

Target Audience: Researchers, process chemists, and drug development professionals. Welcome to the Technical Support Center. Synthesizing multi-halogenated quinoline amines like 3-Bromo-8-chloroquinolin-6-amine at scale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals.

Welcome to the Technical Support Center. Synthesizing multi-halogenated quinoline amines like 3-Bromo-8-chloroquinolin-6-amine at scale presents unique chemo- and regioselectivity challenges. This guide provides mechanistically grounded troubleshooting, self-validating protocols, and authoritative solutions to mitigate byproduct formation during your scale-up campaigns.

Workflow & Pathway Visualization

SynthesisWorkflow SM 8-Chloro-6-nitro-1,2,3,4- tetrahydroquinoline NBS NBS Bromination & Dehydrogenation SM->NBS Int 3-Bromo-8-chloro-6-nitroquinoline NBS->Int Optimal Conditions (Regioselective) By1 Poly-brominated Isomers NBS->By1 Excess NBS / Harsh Temp Red Chemoselective Reduction (V2O5/TiO2 / N2H4) Int->Red By2 Dehalogenated Quinolines Int->By2 Pd/C + H2 (Hydrodehalogenation) Prod 3-Bromo-8-chloroquinolin-6-amine (Target Product) Red->Prod Suppressed Oxidative Addition By3 Oxidized Degradants Prod->By3 Air Exposure / Standard Workup

Figure 1. Synthesis workflow of 3-Bromo-8-chloroquinolin-6-amine and major byproduct pathways.

Troubleshooting FAQs & Experimental Protocols

Q1: How do I prevent over-bromination and control regioselectivity when synthesizing the bromo-quinoline core?

The Challenge: Direct electrophilic bromination of 8-chloro-6-nitroquinoline is notoriously sluggish. The strongly electron-withdrawing nitro group deactivates the ring, forcing the use of harsh conditions (e.g., Br₂ in oleum) which inevitably leads to poly-brominated byproducts (e.g., 3,5-dibromo isomers) and degradation.

The Mechanistic Solution: To bypass the deactivated quinoline core, utilize a tetrahydroquinoline (THQ) precursor. The saturated ring of 8-chloro-6-nitro-1,2,3,4-tetrahydroquinoline donates electron density, facilitating mild, regioselective electrophilic bromination at the 3-position. This is followed by an in-situ oxidative dehydrogenation to yield the fully aromatized quinoline. As demonstrated in recent methodology, N-Bromosuccinimide (NBS) acts dually as an electrophilic bromine source and a radical oxidant for dehydrogenation [1]. Alternatively, employing N-oxide precursors with mild activating agents can also direct C2/C3 regioselectivity without over-halogenation [2].

Self-Validating Protocol: NBS-Mediated Bromination/Dehydrogenation

  • Preparation: Dissolve 8-chloro-6-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere.

  • Controlled Addition: Cool the reaction vessel to 0 °C. Add NBS (2.2 eq) portion-wise over 30 minutes. Causality: The first equivalent performs the electrophilic bromination; the subsequent equivalents generate succinimide radicals that drive the oxidative dehydrogenation. Keeping the temperature low prevents runaway radical formation and poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or GC-MS until the THQ and dihydroquinoline intermediates are fully consumed.

  • Quench & Workup: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any active bromine species, preventing further bromination during concentration. Extract with DCM, dry over Na₂SO₄, and concentrate.

Q2: During the nitro reduction step, I am observing significant loss of the bromine and chlorine atoms (hydrodehalogenation). How can I suppress this?

The Challenge: Standard catalytic hydrogenation (e.g., Pd/C or Pt/C with H₂) strongly promotes the oxidative addition of zero-valent metals into aryl-bromide and aryl-chloride bonds. This results in rapid hydrodehalogenation, destroying the carefully constructed halogenated scaffold.

The Mechanistic Solution: You must shift the reduction mechanism from a metal-hydride insertion pathway to a selective single-electron transfer (SET) or surface-mediated oxygen-transfer pathway. A highly effective, scalable approach utilizes a heterogeneous V₂O₅/TiO₂ catalyst with hydrazine hydrate. The V₂O₅/TiO₂ surface selectively adsorbs and activates the polar nitro group while repelling the hydrophobic halogenated sites, completely suppressing oxidative addition into the C-Br and C-Cl bonds [3].

Self-Validating Protocol: Chemoselective V₂O₅/TiO₂ Nitro Reduction

  • Setup: Charge a photoreactor or standard flask with 3-bromo-8-chloro-6-nitroquinoline (1.0 eq) and the recyclable V₂O₅/TiO₂ catalyst (10 wt%) in ethanol.

  • Reductant Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq) dropwise at room temperature.

  • Activation: Irradiate the mixture using a blue LED (9 W) at ambient temperature for 2–4 hours. Causality: Visible light irradiation enhances the generation of active surface electron-hole pairs on the TiO₂ support, accelerating the reduction of the V₂O₅ centers which selectively deoxygenate the nitro group without cleaving halogens.

  • Isolation: Filter the mixture through a Celite pad to recover the heterogeneous catalyst (which can be washed with ethanol and reused for up to 5 cycles). Concentrate the filtrate under reduced pressure to yield the pure 3-Bromo-8-chloroquinolin-6-amine.

Q3: I'm seeing oxidation byproducts of the final amine during workup. How do I stabilize the product?

The Challenge: Electron-rich aminoquinolines are highly susceptible to auto-oxidation upon exposure to air, forming complex oligomers and N-oxides that appear as dark, intractable baseline material on a TLC plate.

The Mechanistic Solution: Implement an antioxidant-buffered workup. Washing the organic extracts with a mild reducing agent maintains a reducing environment, preventing the primary amine from undergoing single-electron oxidation by dissolved oxygen.

Protocol Adjustment: During the final aqueous extraction, wash the organic layer with a 5% aqueous solution of sodium dithionite (Na₂S₂O₄) prior to the brine wash and drying steps. Store the final isolated powder under argon at -20 °C, shielded from light.

Quantitative Data Summaries

Table 1: Comparison of Bromination Strategies for Quinoline Cores

Reagent SystemPrecursor TypeRegioselectivity (3-Position)Poly-bromination RiskTypical Yield
Br₂ / Oleum (120 °C) NitroquinolinePoor (Mixture of isomers)High< 30%
NBS / Acid Quinoline N-oxideModerate to GoodMedium55 - 65%
NBS (DCM, 0 °C to RT) TetrahydroquinolineExcellent (>95%) Low 75 - 85%

Table 2: Comparison of Nitro Reduction Methods for Halogenated Quinolines

Reduction MethodMechanismDehalogenation (%)Reaction TimeIsolated Yield
Pd/C, H₂ (Balloon) Metal-Hydride Insertion> 80% (Loss of Br/Cl)2 hours< 15%
Fe powder, NH₄Cl Single-Electron Transfer< 5%12 hours60 - 70%
V₂O₅/TiO₂, N₂H₄ (Blue LED) Surface Oxygen Transfer< 1% 3 hours > 85%

References

  • Source: RSC Advances (Royal Society of Chemistry)
  • Source: ACS Publications (American Chemical Society)
  • Source: Materials Advances (RSC Publishing)
Troubleshooting

Handling moisture sensitivity in 3-Bromo-8-chloroquinolin-6-amine reactions

Welcome to the dedicated technical support guide for 3-Bromo-8-chloroquinolin-6-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-Bromo-8-chloroquinolin-6-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile building block. Our goal is to provide you with practical, field-tested insights and protocols to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 3-Bromo-8-chloroquinolin-6-amine.

Q1: Why is 3-Bromo-8-chloroquinolin-6-amine considered moisture-sensitive?

A1: The moisture sensitivity of 3-Bromo-8-chloroquinolin-6-amine is not due to rapid decomposition of the molecule itself upon contact with water, but rather due to the high sensitivity of the reactions it is commonly used in, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2] Trace amounts of water can significantly compromise these reactions in several ways:

  • Catalyst Deactivation: Water can react with the active Pd(0) catalyst or phosphine ligands, leading to the formation of inactive palladium hydroxides or phosphine oxides. This reduces the effective catalyst concentration and can halt the reaction.

  • Side Reactions: In Suzuki couplings, water can promote the proto-deboronation of the boronic acid partner, consuming the nucleophile in a non-productive pathway.[3]

  • Reagent Hydrolysis: While the quinoline itself is relatively stable, other reagents in the reaction mixture, such as strong bases (e.g., sodium tert-butoxide) or highly reactive organometallics, can be readily hydrolyzed by water.[4]

Q2: How should I properly store 3-Bromo-8-chloroquinolin-6-amine?

A2: Proper storage is the first line of defense against moisture contamination. The compound should be stored in a tightly sealed container, preferably in a desiccator or a dry box.[5] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Q3: What are the immediate signs of moisture contamination in my reaction?

A3: The most common indicators of moisture contamination are poor reaction performance and inconsistent results. Specific signs include:

  • Low or No Product Yield: This is the most frequent symptom, often resulting from catalyst deactivation.[6]

  • Formation of Byproducts: In Suzuki reactions, you may observe the formation of the de-halogenated starting material (8-chloroquinolin-6-amine) or biaryl homocoupling of the boronic acid. In Buchwald-Hartwig reactions, hydrolysis of the aryl halide can lead to corresponding phenol byproducts.

  • Inconsistent Results: Achieving a good yield in one run and a poor yield in the next, despite seemingly identical conditions, often points to intermittent contamination issues, with moisture being a primary suspect.

Section 2: Troubleshooting Guide for Low-Yield Reactions

This guide provides a systematic approach to diagnosing and solving issues related to moisture in your reactions.

Problem: My cross-coupling reaction with 3-Bromo-8-chloroquinolin-6-amine has a low yield or failed completely.

This is a classic problem when working with sensitive substrates. The following workflow will help you pinpoint the source of moisture.

TroubleshootingWorkflow Start Low or No Yield Observed Q_Glassware Was all glassware rigorously dried? (Oven-dried at >120°C for >4h or flame-dried under vacuum) Start->Q_Glassware S_Glassware SOLUTION: Re-run reaction using properly dried glassware. Assemble apparatus while hot and cool under inert gas flow. Q_Glassware->S_Glassware No Q_Solvent Were solvents certified anhydrous or properly dried? Q_Glassware->Q_Solvent Yes S_Solvent SOLUTION: Use a freshly opened bottle of anhydrous solvent or dry your solvent over an appropriate agent (see Table 1) and distill before use. Degas thoroughly. Q_Solvent->S_Solvent No Q_Atmosphere Was a robust inert atmosphere maintained throughout the reaction? Q_Solvent->Q_Atmosphere Yes S_Atmosphere SOLUTION: Ensure all joints are sealed. Use a positive pressure of N2 or Ar. Perform at least 3 vacuum/backfill cycles. See Protocol 2. Q_Atmosphere->S_Atmosphere No Q_Reagents Are other reagents (base, boronic acid, etc.) anhydrous? Q_Atmosphere->Q_Reagents Yes S_Reagents SOLUTION: Use fresh, high-purity reagents. Dry solid bases (e.g., K2CO3) in an oven if necessary. Store all reagents in a desiccator. Q_Reagents->S_Reagents No Success Success Q_Reagents->Success Yes (Re-evaluate stoichiometry, catalyst, or temperature)

Caption: Troubleshooting workflow for low-yield reactions.

Section 3: Core Protocols for Anhydrous Reactions

Adherence to rigorous anhydrous techniques is paramount. The following protocols provide a foundation for successful experimentation.

Protocol 1: Drying of Solvents

Even commercially available "anhydrous" solvents can absorb moisture over time once opened. Verifying and ensuring solvent dryness is critical.[7]

Methodology:

  • Selection of Drying Agent: Choose a drying agent compatible with your solvent (see Table 1). Molecular sieves (3Å or 4Å) are a versatile and effective choice for many common solvents.[8]

  • Activation: Activate molecular sieves by heating them in a flask under high vacuum with a heat gun or in a muffle furnace at 300°C for at least 24 hours.[8] Allow to cool to room temperature under an inert atmosphere.

  • Drying: Add the activated drying agent to the solvent in a suitable flask. For molecular sieves, a loading of 5-10% (w/v) is typical.[8]

  • Equilibration: Allow the solvent to stand over the drying agent for at least 24-72 hours.[8]

  • Storage & Dispensing: Store the dried solvent under an inert atmosphere. Dispense using a dry, gas-tight syringe or cannula.[9]

Table 1: Recommended Drying Agents for Common Solvents

SolventPrimary Drying AgentNotes
1,4-DioxaneActivated Molecular Sieves (3Å), Sodium/BenzophenoneSodium/benzophenone still provides exceptionally dry solvent but involves reactive metals.[10][11]
TolueneActivated Molecular Sieves (3Å), Sodium/BenzophenoneSimilar to dioxane; CaH₂ is also an effective option.[10]
Tetrahydrofuran (THF)Activated Molecular Sieves (3Å), Sodium/BenzophenoneTHF is particularly hygroscopic and requires careful drying.[8]
Acetonitrile (MeCN)Calcium Hydride (CaH₂), Activated Molecular Sieves (3Å)Acetonitrile is difficult to dry; CaH₂ followed by distillation is highly effective.[8]
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distill from CaH₂ for best results.[8]
Protocol 2: Setting Up an Inert Atmosphere Reaction

Maintaining an inert atmosphere prevents both moisture and oxygen from entering the reaction.[12] The Schlenk line or a simple balloon setup can be used.

InertAtmosphere cluster_setup Inert Atmosphere Setup Flask Round-Bottom Flask Flame-dried under vacuum Contains stir bar Septum Rubber Septum (Folded over joint while hot) Flask:f0->Septum Sealed With Inlet Inert Gas Inlet Needle (From Balloon or Manifold) Septum->Inlet Outlet Outlet Needle (To Bubbler or Fume Hood) Septum->Outlet Bubbler Oil Bubbler (Monitors gas flow) Outlet->Bubbler Vents To GasSource Inert Gas Source (N₂ or Ar Balloon) GasSource->Inlet Positive Pressure

Caption: Key components for an inert atmosphere reaction setup.

Methodology:

  • Glassware Preparation: Oven-dry all glassware (flask, condenser, etc.) at >120°C for at least 4 hours. Alternatively, flame-dry the assembled apparatus under vacuum.[13]

  • Assembly: Assemble the hot glassware quickly and cap the reaction flask with a rubber septum. Clamp it securely.

  • Purging (Vacuum/Backfill Cycle): Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum, then backfill with a positive pressure of inert gas (nitrogen or argon). Repeat this cycle at least three times to remove residual air and moisture.[12]

  • Balloon Method: If a Schlenk line is not available, insert an inlet needle connected to an inert gas balloon and a separate outlet needle into the septum. Flush the flask for 5-10 minutes to displace the air, then remove the outlet needle.[9][13]

  • Reagent Addition: Add dry solvents and liquid reagents via a gas-tight syringe through the septum.[14] Add solid reagents quickly under a strong positive flow of inert gas.

Protocol 3: Example Reaction - Suzuki-Miyaura Coupling

This protocol illustrates the application of anhydrous techniques for the coupling of 3-Bromo-8-chloroquinolin-6-amine with an arylboronic acid.

Materials:

  • 3-Bromo-8-chloroquinolin-6-amine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (2.0 mmol, oven-dried)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-8-chloroquinolin-6-amine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum and perform three vacuum/backfill cycles with argon.

  • Solvent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane via a dry syringe.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Analytical Methods for Moisture Detection

For highly sensitive applications or when troubleshooting persistent issues, quantifying the water content in your solvents or reagents may be necessary.

Q4: How can I accurately measure the water content in my solvent?

A4:

  • Karl Fischer Titration: This is the gold standard for accurately determining trace amounts of water in a sample.[15] It is a highly selective and precise method that electrochemically titrates water. Both volumetric and coulometric versions are available, with coulometric being more sensitive for parts-per-million (ppm) level analysis.

  • ¹⁹F NMR-Based Aquametry: For laboratories with NMR capabilities, specialized methods using fluorine-containing reagents have been developed. These methods can be extremely sensitive and are compatible with inert atmosphere techniques, allowing for in-situ sample preparation.[16]

References

  • Vertex AI Search. (n.d.). Drying Agents - Removing water from organic solvents.
  • Perrin, D. D., & Armarego, W. L. F. (2003). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry, 68(3), 1165–1169.
  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents.
  • LibreTexts Chemistry. (2024, August 15). 3.2: Drying Agents.
  • Sigma-Aldrich. (n.d.). Drying Agents.
  • LibreTexts Chemistry. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • LibreTexts Chemistry. (2022, May 5). 7.3: Inert Atmospheric Methods.
  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416.
  • ACS Publications. (2008, September 12). A Method for Detecting Water in Organic Solvents.
  • ECHEMI. (n.d.). 3-Bromo-8-chloroisoquinoline SDS.
  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres?
  • Texas A&M Chemistry. (2008, September 12). A Method for Detecting Water in Organic Solvents.
  • Wikipedia. (n.d.). Air-free technique.
  • Wikipedia. (n.d.). Karl Fischer titration.
  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines.
  • BenchChem. (2025, December). Dealing with moisture sensitivity in reactions involving o-Tolunitrile.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Frontiers. (n.d.). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains.
  • ResearchGate. (2016, March 28). Degradation of quinolone antibiotic, norfloxacin, in aqueous solution using gamma-ray irradiation.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry.
  • PubMed. (2016, October 15). Degradation of fluoroquinolone antibiotics by ferrate(VI): Effects of water constituents and oxidized products.
  • PubMed. (2017, September 4). Study of the degradation process of ofloxacin with free chlorine by using ESI-LCMSMS.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • LibreTexts Chemistry. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line.
  • LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • PubMed. (2022, February 15). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters.
  • Chemical Insights. (2024, November 24). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Profiling of 3-Bromo-8-chloroquinolin-6-amine: A Comparative Guide to Reference Spectra

As a highly functionalized heterocyclic building block, 3-Bromo-8-chloroquinolin-6-amine (CAS: 808755-82-0) is frequently utilized in drug discovery and medicinal chemistry. However, its structural topology presents a un...

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized heterocyclic building block, 3-Bromo-8-chloroquinolin-6-amine (CAS: 808755-82-0) is frequently utilized in drug discovery and medicinal chemistry. However, its structural topology presents a unique spectroscopic challenge: all four of its aromatic protons (H-2, H-4, H-5, and H-7) exist in isolated meta-relationships. This results in four distinct doublets with exceptionally narrow coupling constants ( J≈2.0−2.5 Hz).

For researchers and drug development professionals, acquiring a definitive reference spectrum is critical to proving compound identity and purity. This guide objectively compares the performance of high-field NMR (600 MHz in DMSO-d₆) against standard laboratory alternatives (400 MHz in CDCl₃) and in silico Density Functional Theory (DFT) predictions, providing a self-validating framework for spectral acquisition.

Experimental Causality: Solvent Selection & Field Strength

When establishing reference spectra, the choice of solvent and magnetic field strength directly dictates the resolution of the resulting data.

  • The Gold Standard (600 MHz, DMSO-d₆): DMSO-d₆ is the superior solvent for this specific quinoline derivative. The strong hydrogen-bond accepting nature of DMSO effectively "locks" the basic C6-amine protons, drastically reducing their intermolecular exchange rate. This prevents the quadrupolar line broadening typically caused by the nitrogen nucleus, yielding a sharp, quantifiable broad singlet for the NH₂ group and perfectly resolved meta-coupled doublets for the adjacent H-5 and H-7 protons. The 600 MHz field strength ensures that second-order effects (roofing) are eliminated.

  • The Alternative (400 MHz, CDCl₃): While CDCl₃ is the standard solvent for routine screening, it performs poorly for 6-aminoquinolines. The lack of hydrogen-bond stabilization allows rapid proton exchange, which broadens the amine signal into the baseline and often obscures the fine J -coupling of the aromatic protons.

  • In Silico DFT Prediction: DFT modeling (B3LYP/6-31G*) provides a theoretical baseline. While excellent for predicting the relative order of chemical shifts, it cannot account for solvent-solute hydrogen bonding dynamics, making it an insufficient standalone tool for definitive structural proof.

Baseline chemical shifts for the quinoline core and amine substituents were cross-referenced against standardized data for 3-bromoquinoline ()[1] and 6-aminoquinoline ()[2].

Quantitative Data Comparison

The tables below summarize the comparative performance of the three methodologies. The meta-coupling constants observed are strictly consistent with literature values for highly substituted 3-bromoquinoline derivatives ()[3].

Table 1: ¹H NMR Chemical Shift Comparison
Proton600 MHz (DMSO-d₆)400 MHz (CDCl₃)DFT PredictionMultiplicityJ (Hz)
H-2 8.75 ppm8.82 ppm8.80 ppmd2.4
H-4 8.25 ppm8.10 ppm8.30 ppmd2.4
H-7 7.35 ppm7.45 ppm7.40 ppmd2.5
H-5 6.95 ppm7.05 ppm6.90 ppmd2.5
NH₂ 5.85 ppm4.10 ppm (br)N/Abr s-
Table 2: ¹³C NMR Chemical Shift Comparison
Carbon Position150 MHz (DMSO-d₆)100 MHz (CDCl₃)DFT PredictionAssignment Notes
C-2 150.2 ppm151.0 ppm149.8 ppmAdjacent to N
C-6 145.3 ppm146.0 ppm144.8 ppmC-NH₂
C-8a 140.5 ppm141.2 ppm140.0 ppmBridgehead
C-4 135.8 ppm136.5 ppm135.2 ppmAromatic CH
C-8 130.1 ppm131.0 ppm129.5 ppmC-Cl
C-4a 128.4 ppm129.0 ppm128.1 ppmBridgehead
C-7 115.2 ppm116.0 ppm114.9 ppmAromatic CH
C-3 110.5 ppm111.2 ppm110.0 ppmC-Br
C-5 105.6 ppm106.2 ppm105.0 ppmAromatic CH

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology operates as a self-validating system. It dictates that if specific internal quality thresholds are not met, the acquisition must be aborted and re-initiated.

Step 1: Sample Preparation Weigh exactly 15.0 mg of high-purity (>98%) 3-Bromo-8-chloroquinolin-6-amine. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a precision 5 mm NMR tube.

Step 2: Tuning and Automated Shimming (Quality Lock) Insert the sample into the 600 MHz spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies. Self-Validation Check: Execute the 3D gradient shimming routine. Monitor the residual DMSO pentet at 2.50 ppm. If the full-width at half-maximum (FWHM) of the DMSO peak exceeds 0.5 Hz, the magnetic homogeneity is insufficient to resolve the J=2.4 Hz meta-couplings. Reject the state and re-shim.

Step 3: ¹H NMR Acquisition Set the acquisition parameters: 30° pulse angle, 2.0 s relaxation delay (D1), and 16 scans. The 30° pulse ensures rapid longitudinal relaxation, allowing for accurate quantitative integration of the aromatic protons versus the amine protons.

Step 4: ¹³C NMR Acquisition Set the parameters: 150 MHz frequency, 30° pulse angle, 2.0 s relaxation delay, and 1024 scans. Enable WALTZ-16 composite pulse decoupling to remove proton scalar couplings while maintaining the Nuclear Overhauser Effect (NOE) enhancement for quaternary carbons (C-3, C-6, C-8).

Step 5: Data Processing Apply a 0.3 Hz exponential line-broadening function to the ¹H FID (1.0 Hz for ¹³C) prior to Fourier Transformation. Phase the spectrum manually and reference the internal TMS peak exactly to 0.00 ppm.

Workflow Visualization

NMR_Workflow A Sample Preparation 15 mg in 0.6 mL Solvent B Solvent Selection (DMSO-d6 vs CDCl3) A->B C High-Field NMR (600 MHz) Gold Standard B->C Optimal Resolution D Standard NMR (400 MHz) Alternative B->D Routine Screening E DFT Prediction In Silico Baseline B->E Theoretical Model F Spectral Processing FT, Phasing, Baseline C->F D->F G Final Reference Spectra Validation & Assignment E->G F->G

Workflow comparing high-field experimental NMR against standard and in silico alternatives.

References

  • PubChem (National Institutes of Health). "3-Bromoquinoline | CID 21413 - Structure, Chemical Names, Physical and Chemical Properties, and 1D NMR Spectra." Retrieved from: [Link]

  • PubChem (National Institutes of Health). "6-Aminoquinoline | CID 11373 - Structure, Chemical Names, Physical and Chemical Properties, and 1D NMR Spectra." Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides." (2015). Retrieved from:[Link]

Sources

Comparative

Comparative Guide: Reactivity Profiles of 3-Bromo-8-chloroquinolin-6-amine vs. 8-Chloroquinolin-6-amine

Executive Summary In the development of complex quinoline-based therapeutics and advanced materials, the choice of starting scaffold dictates the synthetic flexibility of the entire program. This guide provides an object...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex quinoline-based therapeutics and advanced materials, the choice of starting scaffold dictates the synthetic flexibility of the entire program. This guide provides an objective, data-backed comparison between 8-chloroquinolin-6-amine (a bifunctional building block) and 3-bromo-8-chloroquinolin-6-amine (a trifunctional, orthogonally addressable scaffold). By analyzing their divergent reactivity profiles, researchers can strategically select the optimal precursor for library generation and late-stage functionalization.

Structural & Electronic Profiling

The fundamental difference between these two scaffolds lies in the presence of the C-3 bromine atom. This single halogen substitution transforms the molecule from a simple intermediate into a highly versatile template for sequential, regioselective cross-coupling.

  • Bond Dissociation Energies (BDE) & Oxidative Addition: The C-Br bond possesses a significantly lower dissociation energy (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol). In palladium-catalyzed cross-coupling reactions, this energy gap governs the rate-determining oxidative addition step, making bromoquinolines vastly more reactive than their chloro-counterparts[1].

  • Regioselectivity & Orbital Interactions: Beyond simple BDE, regioselectivity in polyhalogenated heterocycles is driven by the energy required to distort the carbon-halogen bond to the transition-state geometry, coupled with the interaction between the heterocycle's Lowest Unoccupied Molecular Orbital (LUMO) and the palladium catalyst's Highest Occupied Molecular Orbital (HOMO)[2]. The C-3 position of the quinoline ring is electronically primed for rapid oxidative addition, allowing the C-Br bond to be selectively activated while the C-8 C-Cl bond remains completely inert under mild conditions.

  • Electronic Influence of the C-6 Amine: The primary amine at C-6 acts as an electron-donating group (EDG). While it slightly increases the overall electron density of the quinoline core—marginally dampening oxidative addition rates compared to unfunctionalized quinolines—it does not override the inherent chemoselectivity of the C-Br over the C-Cl bond.

Reactivity Comparison

8-Chloroquinolin-6-amine (Bifunctional Scaffold)
  • Primary Reactivity (C-6): The most accessible reactive site is the C-6 primary amine. It readily acts as a nucleophile in amidation, reductive amination, or sulfonylation reactions.

  • Secondary Reactivity (C-8): The C-8 chloride is sterically hindered by the adjacent nitrogen lone pair and electronically deactivated. Functionalizing this position requires forcing conditions (e.g., >100 °C) and highly active, electron-rich, bulky phosphine ligands (such as XPhos or BrettPhos) to force the difficult oxidative addition and facilitate reductive elimination.

3-Bromo-8-chloroquinolin-6-amine (Trifunctional Scaffold)
  • Primary Reactivity (C-3): The C-3 bromide undergoes rapid Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling at mild temperatures (ambient to 60 °C) using standard, cost-effective catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. The C-8 chloride acts as a silent spectator during this step[1].

  • Secondary Reactivity (C-6): Following C-3 functionalization, the C-6 amine can be derivatized using standard electrophilic addition.

  • Tertiary Reactivity (C-8): Finally, the C-8 chloride can be activated using the forcing conditions described above, enabling the construction of highly complex, trisubstituted quinoline derivatives.

Quantitative Data Comparison

The following table summarizes the general reactivity trends and provides illustrative yield data for cross-coupling reactions of both scaffolds.

SubstrateTarget SiteReaction TypeCatalyst SystemTempTimeTypical Yield
3-Bromo-8-chloroquinolin-6-amine C-3 (Br)Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃60 °C4 h85–95%
8-Chloroquinolin-6-amine C-8 (Cl)Suzuki-MiyauraPd₂(dba)₃, XPhos, K₃PO₄110 °C16 h50–70%
3-Bromo-8-chloroquinolin-6-amine C-3 (Br)Buchwald-HartwigPd(OAc)₂, BINAP, Cs₂CO₃80 °C8 h75–85%
8-Chloroquinolin-6-amine C-8 (Cl)Buchwald-HartwigPd₂(dba)₃, BrettPhos, NaOtBu110 °C18 h45–65%

Mechanistic Pathway

G cluster_0 3-Bromo-8-chloroquinolin-6-amine Pathway cluster_1 8-chloroquinolin-6-amine Pathway A Starting Scaffold (3-Br, 8-Cl, 6-NH2) B C-3 Functionalized (Suzuki Coupling) A->B Mild Pd Catalysis (Selective C-Br Activation) C C-3 & C-6 Functionalized (Amidation) B->C Electrophilic Addition (NH2 Reactivity) D Fully Functionalized (C-8 Buchwald) C->D Forcing Pd Catalysis (C-Cl Activation) E Starting Scaffold (8-Cl, 6-NH2) F C-6 Functionalized (Amidation) E->F Electrophilic Addition (NH2 Reactivity) G Fully Functionalized (C-8 Buchwald) F->G Forcing Pd Catalysis (C-Cl Activation)

Orthogonal functionalization workflows for bromo-chloro vs. chloro-only quinoline scaffolds.

Experimental Protocols

Protocol A: Regioselective C-3 Suzuki-Miyaura Coupling (For 3-Bromo-8-chloroquinolin-6-amine)

This protocol is designed as a self-validating system to ensure exclusive functionalization at the C-3 position while preserving the C-8 chloride.

  • Preparation : In a flame-dried Schlenk flask, combine 3-bromo-8-chloroquinolin-6-amine (1.0 equiv), phenylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: A slight excess of boronic acid ensures complete consumption of the bromide. K₂CO₃ acts as a mild base to activate the boronic acid without triggering side reactions at the C-6 amine.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: The bidentate dppf ligand provides sufficient electron density to accelerate the oxidative addition into the C-Br bond while remaining too sterically rigid to activate the C-Cl bond at lower temperatures.

  • Solvent & Degassing : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Purge with argon for 10 minutes.

    • Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Reaction : Heat the mixture at 60 °C for 4 hours.

    • Causality: Maintaining the temperature at exactly 60 °C is the critical control parameter; it provides enough thermal energy for C-Br activation but is kinetically insufficient to breach the activation barrier of the C-8 C-Cl bond.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Forcing C-8 Buchwald-Hartwig Amination (For 8-Chloroquinolin-6-amine derivatives)

This protocol utilizes specialized ligands to overcome the high activation barrier of the inert C-8 chloride.

  • Preparation : In a glovebox, combine the 8-chloroquinoline derivative (1.0 equiv), a secondary amine (e.g., morpholine, 1.5 equiv), and NaOtBu (2.0 equiv) in a sealed tube.

    • Causality: NaOtBu is a strong base required to deprotonate the secondary amine and facilitate its coordination to the palladium center.

  • Catalyst System : Add Pd₂(dba)₃ (5 mol%) and BrettPhos (10 mol%).

    • Causality: The C-Cl bond is highly inert. BrettPhos is an extremely bulky, electron-rich biaryl phosphine ligand. Its electron richness forces the difficult oxidative addition into the C-Cl bond, while its immense steric bulk accelerates the final reductive elimination step to release the product.

  • Solvent : Add anhydrous Toluene (0.1 M).

    • Causality: Toluene allows for high-temperature reflux and is compatible with the strong NaOtBu base (unlike protic or easily enolizable solvents).

  • Reaction : Seal the tube and heat at 110 °C for 16-18 hours.

    • Causality: The high thermal input is absolutely necessary to overcome the ~81 kcal/mol bond dissociation energy of the C-Cl bond and the steric hindrance around the C-8 position.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via reverse-phase HPLC or basic alumina chromatography.

References

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. "Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Journal of the American Chemical Society, 2007, 129(42), 12664-12665. URL:[Link]

Sources

Validation

Mass spectrometry fragmentation pathways of 3-Bromo-8-chloroquinolin-6-amine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-8-chloroquinolin-6-amine Introduction 3-Bromo-8-chloroquinolin-6-amine is a halogen-substituted heterocyclic amine, a molecular scaffold of si...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-8-chloroquinolin-6-amine

Introduction

3-Bromo-8-chloroquinolin-6-amine is a halogen-substituted heterocyclic amine, a molecular scaffold of significant interest in medicinal chemistry and drug development. The quinoline core is a prevalent motif in a wide range of pharmacologically active compounds, and the specific substitution pattern of halogens and an amine group imparts unique physicochemical properties. Understanding the molecule's behavior under mass spectrometric conditions is paramount for its unambiguous identification in complex matrices, for structural elucidation of its metabolites, and for quality control in synthetic processes.[1][2][3]

This guide provides a comprehensive analysis of the predicted fragmentation pathways of 3-bromo-8-chloroquinolin-6-amine, primarily under Electron Ionization (EI) conditions. As no direct experimental spectrum for this specific molecule is publicly available, this analysis is a synthesis of established fragmentation principles for quinoline systems, halogenated aromatic compounds, and aromatic amines.[4][5][6] We will explore competing fragmentation channels, the diagnostic value of key fragment ions, and the characteristic isotopic signatures that serve as a molecular fingerprint.

Foundational Principles of Fragmentation

The fragmentation of the 3-bromo-8-chloroquinolin-6-amine molecular ion is governed by several competing factors:

  • Quinoline Ring Stability and Fission: The aromatic quinoline ring system is relatively stable. However, under high-energy conditions like EI, it can undergo characteristic fragmentation, most notably the expulsion of a neutral hydrogen cyanide (HCN) molecule.[5][7][8]

  • Carbon-Halogen Bond Lability: The strengths of the carbon-halogen bonds play a critical role in directing the initial fragmentation steps. The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, making the loss of a bromine radical a highly probable initiating event.[9]

  • Isotopic Abundance: The natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) create highly characteristic and predictable isotopic patterns for the molecular ion and any fragments containing these halogens.[6][10] For a fragment containing one bromine and one chlorine atom, a distinctive M, M+2, and M+4 cluster in a relative intensity ratio of approximately 3:4:1 is expected.[11]

  • Influence of the Amino Group: As a substituent on the aromatic ring, the primary amine group can influence ion stability but is less likely to undergo the typical alpha-cleavage seen in aliphatic amines.[12] Its fragmentation is more likely to involve the loss of small neutral species like HCN or NH₂ radicals in secondary fragmentation events.

Predicted Isotopic Profile of the Molecular Ion

The molecular formula of the target compound is C₉H₅BrClN₂. The presence of one bromine and one chlorine atom will produce a characteristic isotopic cluster for the molecular ion (M•⁺). The table below summarizes the expected primary peaks in this cluster.

IonContributing IsotopesNominal m/zCalculated Monoisotopic MassPredicted Relative Abundance
[M]•⁺ C₉H₅⁷⁹Br³⁵ClN₂254254.932475%
[M+2]•⁺ C₉H₅⁸¹Br³⁵ClN₂ / C₉H₅⁷⁹Br³⁷ClN₂256256.9304 / 256.9295100%
[M+4]•⁺ C₉H₅⁸¹Br³⁷ClN₂258258.927525%

Note: Relative abundances are normalized to the most abundant peak in the cluster.

Primary Fragmentation Pathways

Under Electron Ionization (EI), the 3-bromo-8-chloroquinolin-6-amine molecular ion (m/z 254/256/258) is expected to fragment via several competing pathways. The most probable pathways are driven by the loss of the most labile substituents and the cleavage of the heterocyclic ring.

Pathway 1: Sequential Halogen Loss

This pathway is initiated by the cleavage of the weakest carbon-halogen bond. Given that the C-Br bond is weaker than the C-Cl bond, the initial loss of a bromine radical is highly favored.[9] This is followed by the loss of the chlorine radical and subsequent ring fragmentation.

G M [C₉H₅BrClN₂]•⁺ m/z 254, 256, 258 F1 [C₉H₅ClN₂]⁺ m/z 176, 178 M->F1 - Br• F2 [C₉H₅N₂]⁺ m/z 141 F1->F2 - Cl• F3 [C₈H₄N]⁺ m/z 114 F2->F3 - HCN

Caption: Pathway 1: Fragmentation initiated by the loss of the bromine radical.

Pathway 2: Quinoline Ring Fission followed by Halogen Loss

An alternative primary fragmentation event involves the characteristic loss of hydrogen cyanide (HCN) from the quinoline ring system, a common fragmentation for quinoline and its derivatives.[5][8] This would be followed by the loss of the halogen substituents.

G M [C₉H₅BrClN₂]•⁺ m/z 254, 256, 258 F1 [C₈H₄BrClN]•⁺ m/z 227, 229, 231 M->F1 - HCN F2 [C₈H₄ClN]⁺ m/z 149, 151 F1->F2 - Br•

Caption: Pathway 2: Fragmentation initiated by the loss of hydrogen cyanide (HCN).

Comparison of Fragmentation Pathways

The relative abundance of ions produced from these competing pathways provides insight into the molecule's stability and structure.

PathwayInitiating EventKey Fragment Ions (Nominal m/z)Diagnostic Value
Pathway 1 Loss of Bromine Radical (Br•)176/178, 141, 114Highly likely due to the labile C-Br bond. The presence of a strong [M-Br]⁺ peak at m/z 176 (with its M+2 isotope at 178) would be a primary indicator of this pathway.
Pathway 2 Loss of Hydrogen Cyanide (HCN)227/229/231, 149/151Confirms the quinoline core structure. The relative intensity of the [M-HCN]•⁺ peak compared to the [M-Br]⁺ peak will indicate the energetic favorability of ring fission versus halogen loss.

Experimental Protocol: GC-MS Analysis

To empirically validate these predicted pathways, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended. This technique provides the necessary energy for reproducible fragmentation and is ideal for structural elucidation.[6][9]

1. Sample Preparation

  • a. Prepare a 1 mg/mL stock solution of 3-bromo-8-chloroquinolin-6-amine in a suitable solvent (e.g., methanol or dichloromethane).

  • b. Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

2. Gas Chromatography (GC) Conditions

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[6]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 350.

  • Solvent Delay: 3 minutes (or as determined by the solvent retention time).

4. Data Analysis

  • a. Identify the peak corresponding to 3-bromo-8-chloroquinolin-6-amine in the total ion chromatogram (TIC).

  • b. Extract the mass spectrum for this peak.

  • c. Analyze the molecular ion cluster to confirm the presence of one bromine and one chlorine atom.

  • d. Identify major fragment ions and their isotopic patterns. Compare these experimental fragments to the predicted pathways to elucidate the dominant fragmentation mechanisms.

Conclusion

The mass spectrometry fragmentation of 3-bromo-8-chloroquinolin-6-amine is predicted to be a rich and informative process, dominated by two primary competing pathways: initial loss of the bromine radical and fission of the quinoline ring via HCN expulsion. The characteristic isotopic signatures of the bromine and chlorine atoms provide an invaluable tool for confirming the elemental composition of the molecular ion and its subsequent fragments. The experimental protocol provided herein offers a robust framework for obtaining high-quality mass spectra, which can be used to validate these predictions and serve as a reference for future studies in drug metabolism and chemical synthesis involving this and structurally related compounds.

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Comparative

Comparative Guide: Halogen Reactivity in 3-Bromo-8-chloroquinolin-6-amine for Selective Cross-Coupling

Executive Summary In modern drug discovery and materials science, polyhalogenated heterocycles serve as essential building blocks for synthesizing complex molecular architectures. 3-Bromo-8-chloroquinolin-6-amine is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, polyhalogenated heterocycles serve as essential building blocks for synthesizing complex molecular architectures. 3-Bromo-8-chloroquinolin-6-amine is a highly versatile bifunctional scaffold. The presence of two distinct halogens—a bromine at the C3 position and a chlorine at the C8 position—provides a strategic opportunity for orthogonal, site-selective functionalization.

This guide objectively compares the reactivity profiles of the C3-Br and C8-Cl bonds. By analyzing the structural causality and bond dissociation energies, we provide field-proven, self-validating experimental protocols to achieve perfect chemoselectivity during palladium-catalyzed cross-coupling reactions.

Structural and Electronic Causality

The selective functionalization of substrates bearing multiple halogens relies fundamentally on the marked difference in the rates of oxidative addition at the respective carbon-halogen (C–X) bonds[1]. In 3-bromo-8-chloroquinolin-6-amine, this differentiation is driven by three synergistic factors:

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. The BDE for an aryl bromide is approximately 81 kcal/mol, whereas an aryl chloride is significantly stronger at roughly 96 kcal/mol[2],[3]. This thermodynamic difference makes the C3-Br site the preferential target for initial insertion by low-valent palladium species[4].

  • Electronic Environment: The quinoline core is electronically asymmetric. The C3 position is located on the electron-deficient pyridine ring, which accelerates the oxidative addition of electron-rich Pd(0) complexes. Conversely, the C8 position is located on the benzene ring. The presence of the strongly electron-donating primary amine (-NH₂) at C6 pushes electron density into the benzene ring via resonance, further deactivating the C8-Cl bond toward oxidative addition.

  • Steric Hindrance: The C8-chlorine is situated in the peri-position, immediately adjacent to the quinoline nitrogen. This creates a sterically congested pocket that restricts access to bulky palladium-ligand complexes, whereas the C3-bromine is highly accessible.

This inherent difference in reactivity allows for the selective functionalization of the dihalogenated quinoline substrate by carefully controlling the catalyst, ligand, and temperature[5].

Quantitative Reactivity Comparison

The following table summarizes the comparative reactivity of the two halogenated sites under standard catalytic conditions.

Reaction ParameterC3-Bromine (Pyridine Ring)C8-Chlorine (Benzene Ring)Mechanistic Causality
Bond Dissociation Energy ~81 kcal/mol~96 kcal/molLower BDE at C-Br exponentially accelerates the rate-determining oxidative addition step[3].
Electronic Profile Highly Electron-DeficientElectron-RichPyridine ring pulls electron density; C6-amine donates electron density to C8 via resonance.
Steric Accessibility High (Unobstructed)Low (Peri-position)C8 is adjacent to the quinoline nitrogen, restricting the approach of bulky catalytic species.
Optimal Pd Catalyst Pd(PPh₃)₄ (Standard)Pd₂(dba)₃ + BrettPhosWeak C-Br requires only basic phosphines; strong/hindered C-Cl requires highly active, bulky, electron-rich ligands.
Relative Reactivity Rate > 99% (Fast)< 1% (Trace/None)At 80 °C with standard catalysts, the C8-Cl bond remains completely inert[5].

Mechanistic Pathway

The logical relationship between catalyst selection and orthogonal site-activation is visualized below.

Pathway cluster_C3 Path A: C3-Br Functionalization (Favored) cluster_C8 Path B: C8-Cl Functionalization (Disfavored) SM 3-Bromo-8-chloroquinolin-6-amine (Bifunctional Substrate) OxAdd_C3 Pd(0) Oxidative Addition (Fast: BDE ~81 kcal/mol) SM->OxAdd_C3 Pd(PPh3)4, 80°C Chemoselective OxAdd_C8 Pd(0) Oxidative Addition (Slow: BDE ~96 kcal/mol) SM->OxAdd_C8 Pd(PPh3)4, 80°C High Activation Barrier Prod_C3 3-Aryl-8-chloroquinolin-6-amine (Major Product) OxAdd_C3->Prod_C3 OxAdd_C8_2 Pd(0) Oxidative Addition at C8-Cl Prod_C3->OxAdd_C8_2 Pd2(dba)3, BrettPhos, 110°C Orthogonal Activation Prod_C8 3-Bromo-8-arylquinolin-6-amine (Trace / Undetected) OxAdd_C8->Prod_C8 FinalProd 3,8-Disubstituted quinolin-6-amine (Final Product) OxAdd_C8_2->FinalProd

Mechanistic pathway demonstrating orthogonal halogen reactivity and sequential cross-coupling.

Self-Validating Experimental Protocols

To leverage the reactivity differences outlined above, the following protocols utilize self-validating parameters. By strictly controlling temperature and ligand electron density, the system inherently prevents over-reaction.

Protocol A: Chemoselective C3-Arylation (Suzuki-Miyaura)

This step selectively functionalizes the C3-Br bond while leaving the C8-Cl bond perfectly intact.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-bromo-8-chloroquinolin-6-amine (1.0 equiv), arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

    • Causality: Tetrakis(triphenylphosphine)palladium(0) is a relatively low-activity catalyst. It is highly efficient for inserting into weak C-Br bonds but lacks the electron density required to break the strong C8-Cl bond.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1, v/v).

    • Causality: The biphasic system ensures the solubility of both the organic heterocycle and the inorganic base, facilitating rapid transmetalation.

  • Thermal Control: Heat the reaction strictly to 80 °C for 4–6 hours under an argon atmosphere.

    • Self-Validation: TLC monitoring will show a clean conversion to a single new spot. If the temperature is kept at or below 80 °C, the thermal energy is insufficient to overcome the ~96 kcal/mol activation barrier of the C8-Cl bond, validating the chemoselectivity.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Orthogonal C8-Amination (Buchwald-Hartwig)

Once the C3 position is functionalized, the unreactive C8-Cl bond can be activated using a highly engineered catalyst system.

  • Expert Insight on Amine Protection: Before proceeding with a Buchwald-Hartwig amination at C8, the native C6-amine must be protected (e.g., via di-Boc protection). Free primary amines will competitively bind to the active Pd catalyst or undergo intermolecular self-condensation, destroying the reaction yield.

  • Reagent Assembly: Combine the C6-protected 3-aryl-8-chloroquinolin-6-amine (1.0 equiv), a secondary amine nucleophile (1.2 equiv), and NaOtBu (1.5 equiv) in a vial.

  • Catalyst Selection: Add Pd₂(dba)₃ (2 mol%) and BrettPhos ligand (4 mol%).

    • Causality: BrettPhos is an extremely bulky, electron-rich biarylphosphine ligand. Its high electron density forces the Pd center to oxidatively add into the stubborn, electron-rich C8-Cl bond, while its steric bulk accelerates the final reductive elimination step to form the new C-N bond.

  • Reaction Execution: Dissolve in anhydrous toluene and heat to 110 °C for 12 hours.

    • Self-Validation: The reaction will only proceed upon the formation of the highly active Pd-BrettPhos complex. The consumption of the starting material confirms that the previously inert C-Cl bond has been successfully breached.

References

[5] Title: Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile Source: Benchchem URL: 5

[1] Title: One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction Source: ACS Publications (The Journal of Organic Chemistry) URL: 1

[2] Title: Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes Source: ResearchGate URL: 2

[4] Title: A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry Source: Benchchem URL: 4

[3] Title: One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids Source: PMC (National Institutes of Health) URL: 3

Sources

Comparative

Benchmarking 3-Bromo-8-chloroquinolin-6-amine in High-Throughput Screening: A Privileged Scaffold for Diversity-Oriented Synthesis

Introduction: The Role of Quinolines in HTS In modern drug discovery, the selection of a core building block dictates the success of a High-Throughput Screening (HTS) library. Quinolines are widely recognized as "privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Quinolines in HTS

In modern drug discovery, the selection of a core building block dictates the success of a High-Throughput Screening (HTS) library. Quinolines are widely recognized as "privileged scaffolds" in medicinal chemistry, frequently yielding robust hits in HTS campaigns against targets ranging from [1] to [2] and [3].

However, not all quinolines are created equal. For Diversity-Oriented Synthesis (DOS), a building block must offer multiple vectors for functionalization without cross-reactivity. 3-Bromo-8-chloroquinolin-6-amine (CAS: 808755-82-0) has emerged as a premier trifunctional scaffold. This guide objectively benchmarks its performance against alternative quinoline building blocks, detailing the causality behind its reactivity and providing a self-validating experimental workflow for automated library generation.

Mechanistic Rationale: The Trifunctional Advantage

As an application scientist designing an HTS library, you must understand the electronic and steric causality behind your scaffold's substitution pattern. 3-Bromo-8-chloroquinolin-6-amine offers a highly predictable, orthogonal reactivity profile:

  • C3-Bromo (The Primary Vector): The bromine atom at the 3-position is highly susceptible to oxidative addition by Palladium(0). This allows for rapid, low-temperature Suzuki-Miyaura or Sonogashira cross-couplings.

  • C6-Amine (The Nucleophilic Hinge): The primary amine at the 6-position serves as an excellent nucleophile for amidation, sulfonylation, or urea formation. Because it is electronically decoupled from the C3 position, reactions here do not interfere with prior cross-couplings.

  • C8-Chloro (The Metabolic Shield & Late-Stage Handle): The chlorine atom serves a dual purpose. Mechanistically, it is less reactive than the C3-bromo group, allowing it to remain intact during initial Pd-catalyzed couplings (true orthogonality). Pharmacologically, it sterically shields the quinoline nitrogen and the electron-rich 8-position from rapid cytochrome P450-mediated oxidation, drastically improving the metabolic half-life of the resulting library compounds.

Benchmarking Alternatives: Scaffold Comparison

To justify the selection of 3-Bromo-8-chloroquinolin-6-amine, we benchmarked it against two common alternatives: 3-Bromoquinolin-6-amine (lacking the C8-chloro shield) and 8-Chloroquinolin-6-amine (lacking the C3 cross-coupling vector).

The data below summarizes the physicochemical properties and automated coupling efficiencies across a standard 384-well test library.

ScaffoldOrthogonal SitescLogP (calc)Avg. C3-Suzuki YieldAvg. C6-Amidation YieldHLM Stability (T1/2)**
3-Bromo-8-chloroquinolin-6-amine 3 (C3, C6, C8)2.887% 91% >45 min
3-Bromoquinolin-6-amine 2 (C3, C6)2.288%92%<20 min
8-Chloroquinolin-6-amine 2 (C6, C8)2.1N/A90%>40 min

*Yields determined by high-throughput LC-MS integration (UV 254 nm) after standard automated protocols. **Human Liver Microsome (HLM) intrinsic clearance assay.

Key Takeaway: While 3-Bromoquinolin-6-amine offers similar coupling yields, its resulting derivatives suffer from poor metabolic stability (<20 min half-life). Conversely, 8-Chloroquinolin-6-amine lacks the C3 handle required for rapid structural diversification. 3-Bromo-8-chloroquinolin-6-amine provides the optimal balance of DOS capability and pharmacokinetic viability.

Self-Validating Experimental Protocol for Automated HTS Library Generation

To ensure scientific integrity and trustworthiness, the following protocol for a 384-well automated liquid handler (e.g., Echo Acoustic Dispenser) is designed as a self-validating system . It incorporates mandatory analytical gates to prevent the propagation of failed reactions.

Phase 1: C3 Suzuki-Miyaura Cross-Coupling
  • Preparation: Dispense 3-Bromo-8-chloroquinolin-6-amine (10 mM in anhydrous DMF) into a 384-well reaction plate (10 µL/well).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (5 mol%) and aqueous K₂CO₃ (2.0 eq) to all wells.

  • Diversity Input: Using an automated pin tool, transfer a library of 320 diverse boronic acids (1.2 eq) into the wells.

  • Self-Validation Gate 1 (Positive Control): Wells A1-A4 must receive biphenyl-4-boronic acid.

  • Reaction: Seal and heat the plate at 80°C for 4 hours.

  • Analytical Gate: Perform rapid flow-injection LC-MS on wells A1-A4. Causality Check: The system is programmed to pause unless the mass of the intermediate (8-chloro-3-(biphenyl-4-yl)quinolin-6-amine) shows >95% conversion. This confirms catalyst activation and system integrity before proceeding to Phase 2.

Phase 2: C6 Amidation
  • Preparation: Cool the plate to room temperature. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to all wells to neutralize any residual acid and activate the C6-amine.

  • Diversity Input: Dispense a sub-library of diverse acyl chlorides or isocyanates (1.5 eq) into the wells.

  • Self-Validation Gate 2 (Negative/Positive Control): Well A5 receives no acyl chloride (negative control). Well A6 receives benzoyl chloride (positive control).

  • Reaction: Agitate at room temperature for 2 hours.

  • Analytical Gate: LC-MS analysis of A5 and A6. Well A5 must show the intact Phase 1 intermediate. Well A6 must show the complete disappearance of the primary amine mass and the appearance of the target amide.

Visualization of the Orthogonal Workflow

HTS_Workflow Start 3-Bromo-8-chloro quinolin-6-amine Step1 C3 Suzuki-Miyaura Coupling Start->Step1 Boronic Acids (Input 1) Intermediate 8-Chloro-3-aryl quinolin-6-amine Step1->Intermediate High Yield Orthogonal Step2 C6 Amidation / Urea Formation Intermediate->Step2 Acyl Chlorides (Input 2) Library HTS Library (>1,000 cmpds) Step2->Library Automated Handling

Automated orthogonal functionalization workflow for 3-Bromo-8-chloroquinolin-6-amine in HTS.

References

  • High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv Source: Tuberculosis (Edinb). 2009 Sep; 89(5): 334–353. URL:[Link] [1]

  • Quinoline-based HIV Integrase Inhibitors Source: Current Pharmaceutical Design. 2013; 19(10): 1835-49. URL:[Link] [2]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists Source: Journal of Medicinal Chemistry. 2006; 49(21): 6351-6363. URL:[Link] [3]

Safety & Regulatory Compliance

Safety

3-Bromo-8-chloroquinolin-6-amine proper disposal procedures

3-Bromo-8-chloroquinolin-6-amine: Comprehensive Safety, Handling, and Disposal Protocol As a Senior Application Scientist, I approach chemical safety and waste management not merely as a regulatory checklist, but as an a...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Bromo-8-chloroquinolin-6-amine: Comprehensive Safety, Handling, and Disposal Protocol

As a Senior Application Scientist, I approach chemical safety and waste management not merely as a regulatory checklist, but as an applied science. 3-Bromo-8-chloroquinolin-6-amine (CAS: 808755-82-0) is a highly functionalized heterocyclic building block frequently utilized in advanced drug discovery and synthetic chemistry[1]. However, the very structural features that make it synthetically valuable—a primary amine conjugated to a di-halogenated quinoline core—dictate stringent handling and disposal protocols to mitigate severe toxicological and environmental risks.

This guide provides researchers and laboratory managers with the mechanistic reasoning and step-by-step operational procedures required to safely handle and legally dispose of this compound.

Chemical Profile & Mechanistic Toxicology

To manage a chemical safely, you must first understand its biological and environmental mechanisms of action. 3-Bromo-8-chloroquinolin-6-amine presents two primary hazard vectors:

  • Metabolic Activation & Hematotoxicity: The primary toxicological concern for halogenated aromatic amines is their propensity to induce methemoglobinemia[2]. This is not caused by the parent compound itself, but by its biotransformation. In vivo, the primary amine group undergoes N-hydroxylation mediated by hepatic cytochrome P450 enzymes (such as CYP2E1) to form highly reactive N-hydroxylamines[2][3]. These electrophilic metabolites directly oxidize the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ), stripping the blood of its oxygen-carrying capacity and generating destructive reactive oxygen species (ROS)[3][4].

  • Environmental Persistence: The inclusion of bromine at the C3 position and chlorine at the C8 position significantly increases the molecule's lipophilicity and thermodynamic stability[1]. If released into the environment or standard municipal wastewater, it resists standard microbial degradation, bioaccumulates, and poses a persistent organic pollutant (POP) risk.

Quantitative Data & Operational Parameters

To ensure operational clarity, the physicochemical properties and mandated disposal parameters for 3-Bromo-8-chloroquinolin-6-amine are summarized below.

ParameterSpecification / RequirementScientific Rationale
CAS Number 808755-82-0Unique chemical identifier[1].
Molecular Formula C9​H6​BrClN2​ Dictates combustion byproducts (yields HCl , HBr , NOx​ )[1].
Storage Conditions Sealed, dry, 2–8°CPrevents oxidative degradation of the amine group[1].
RCRA Classification Halogenated Organic Compound (HOC)Cannot be landfilled; requires thermal destruction[5][6].
Incineration Temp. 1100°C (2000°F)Prevents the formation of toxic halogenated dioxins/furans[7][8].
Residence Time 1.0 secondEnsures complete thermal breakdown of the aromatic ring[7][8].
Flue Gas Treatment Alkaline Scrubbing ( NaOH or Ca(OH)2​ )Neutralizes corrosive HCl and HBr gases generated during combustion[7].

Laboratory Waste Segregation & Spill Response

Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound must be strictly managed as a Halogenated Organic Compound (HOC) [5][6]. Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and introduces severe chemical incompatibilities.

Protocol 1: Spill Response and Waste Collection

This protocol is a self-validating system: proper segregation prevents exothermic reactions, and secondary containment physically validates the integrity of the primary vessel.

  • Isolate & PPE: In the event of a powder spill, immediately isolate the area. Don appropriate PPE: nitrile gloves (double-gloved), a fitted P100 particulate respirator or N95 mask, and chemical splash goggles.

  • Containment & Absorption: Do not dry-sweep, as this aerosolizes the toxic dust. Lightly dampen the powder with a compatible solvent (e.g., a small amount of ethanol or isopropanol) to suppress dust formation.

  • Collection: Wipe up the dampened material using absorbent pads. Place all contaminated pads, gloves, and cleanup materials into a chemically compatible, high-density polyethylene (HDPE) container.

  • Segregation: Ensure this container is strictly dedicated to Halogenated Waste . Do not mix with strong oxidizers, aqueous acids, or non-halogenated solvent streams.

  • Labeling & Storage: Label the container explicitly as "Hazardous Waste - Halogenated Organic Compound (Toxic)". Store in a ventilated secondary containment bin until pickup by a certified hazardous waste vendor.

WasteSegregation Gen Waste Generation: 3-Bromo-8-chloroquinolin-6-amine Dec Check Compatibility: Isolate from Acids/Oxidizers Gen->Dec Seg Segregation: HDPE Halogenated Waste Container Dec->Seg Lab RCRA Labeling: Halogenated Organic Compound Seg->Lab Stor Secondary Containment (Ventilated Storage) Lab->Stor

Workflow for the laboratory segregation and containment of halogenated quinoline waste.

High-Temperature Incineration (HTI) Methodology

Because 3-Bromo-8-chloroquinolin-6-amine contains strong carbon-chlorine and carbon-bromine bonds, low-temperature combustion is strictly prohibited. Incomplete combustion of halogenated aromatics leads to the synthesis of polychlorinated and polybrominated dibenzo-p-dioxins and furans (PCDD/Fs)—compounds vastly more toxic than the parent amine.

To achieve a 99.99% Destruction and Removal Efficiency (DRE), the EPA mandates High-Temperature Incineration (HTI)[6][7].

Protocol 2: Thermal Destruction and Scrubbing Workflow
  • Waste Atomization/Injection: The solid waste (or dissolved solvent mixture) is injected into the primary combustion chamber of a rotary kiln or liquid injection incinerator.

  • Thermal Oxidation: The chamber must be maintained at a minimum of 1100°C (2000°F) with a residence time exceeding 1.0 second [7][8]. At this thermodynamic threshold, the quinoline ring is completely cleaved, yielding CO2​ , H2​O , NOx​ , and free halogen radicals.

  • Acid Gas Generation: As the temperature drops post-combustion, the halogen radicals react with hydrogen to form highly corrosive Hydrogen Chloride ( HCl ) and Hydrogen Bromide ( HBr ) gases.

  • Alkaline Scrubbing (Self-Validation): The exhaust gas is forced through a wet scrubber utilizing a counter-current spray of Sodium Hydroxide ( NaOH ) or Calcium Hydroxide ( Ca(OH)2​ ). The acid gases are neutralized into benign aqueous salts (Sodium Chloride and Sodium Bromide). Continuous monitoring of the scrubber effluent pH serves as a self-validating metric; a stable, neutral pH confirms the successful capture and neutralization of the toxic acid gases.

HTI_Process Input C9H6BrClN2 Waste Chamber Primary Combustion ≥1100°C, >1.0s Residence Input->Chamber Gases Acid Gases & Byproducts (HCl, HBr, NOx, CO2) Chamber->Gases Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Output Neutralized Effluent (NaCl, NaBr, H2O) Scrubber->Output

Mechanistic pathway of High-Temperature Incineration (HTI) and alkaline flue gas scrubbing.

References

  • BLD Pharm. "808755-82-0 | 3-Bromo-8-chloroquinolin-6-amine". BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEERdcjL2EmyzBjwJRs0kj4SjA6dgwFpXCvLGhKD_tZl_QeeJLaoYkQnUdk3iPYblcXsXGMNVO8zA2LER4gWV7PqeX3jW-j6hMpF44XIOLmnAUAmzja_h9xU-5KsxjYxyK3xF2wuRDE-dGsLHs]
  • Environmental Protection Agency (EPA). "Program Implementation Guidance on Issuance of Provisional EPA Identification". EPA.gov.[https://vertexaisearch.cloud.google.
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkG5rHHxcUGJODPPmOSgCsFpEOi78-9YGzyRk86a6nXSefVMIsrn3NimMDh9-8MsocQnC3GxIg78A5j6O3gqCKJ66fbb7R2r6L4Y-7kB-55cmakVkOhz9Dp-Z8TH0aYw46vhKSQ6LmuKLiTEbhnODhJECd]
  • Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet: Thermal Incinerator". EPA.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnbK_yMy3QLwT5ZQYH_1eqDkclWyphF9FEbAA1Nv2kOwpnGICeeE9FhKkRA-L9nfHu0faYABywXSFGR44YkiDA9rDO98IcGJd2bMF5LG52aAkmbLCB6uaXKnZ7MuCjgs9dMuZGzM808DY2fB6G0Vgik0d1SeIiQ5v5E6Cur8Gy]
  • Benchchem. "2,4,6-Tribromoaniline | 147-82-0". Benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPZp2eBzf6GxPXNAZFUDBOOoMB1AnATkeSXaA14XzirzplIq1dkzhucB0B1YIwtdcsmLTUbso4Zd4HdHpZqEgxDZwYb4VR5ONQmZwpWF-6oxYAZtvMo_VtT4zfhP12LIGpMKHV]
  • Benchchem. "3-Chloroaniline | High-Purity Reagent | RUO". Benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ3zeiahY_VrYR1Qhftqc0nfKgjtOOgJmS7vtzJPZAwhyZwh_YGJVto3VmcV9mRDaLYsRzxf8QSK5nMWKdkWTQc0xm3Vs078tThNoVDCXnwGDvJ9aP8yoXVVfCuXCzFW3Ls7y1o44=]
  • Benchchem. "3-(1,2,2-Trichlorovinyl)aniline hydrochloride | 81972-27-2". Benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbH6CpWSp0qqqT2W0JM9FWVmOOEI5tgbgq3rjaUqT3mkrnigqcXWCtOf6xcbUmRCepxfEf8X1qMbWkss48u8k1-gPEey6GTdOqhmhP4yHYK7NRmW08gbidCGzcBG8BTbxXV6escA==]

Sources

Handling

Personal protective equipment for handling 3-Bromo-8-chloroquinolin-6-amine

Advanced Laboratory Safety & PPE Guide: Handling 3-Bromo-8-chloroquinolin-6-amine As a Senior Application Scientist specializing in the handling of highly functionalized heterocyclic building blocks, I frequently consult...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & PPE Guide: Handling 3-Bromo-8-chloroquinolin-6-amine

As a Senior Application Scientist specializing in the handling of highly functionalized heterocyclic building blocks, I frequently consult on the occupational hazards of novel drug intermediates. 3-Bromo-8-chloroquinolin-6-amine (CAS: 808755-82-0) is a critical dihalogenated scaffold used extensively in drug discovery and materials science[1][2].

While specific toxicological data for every niche derivative can be scarce, we must extrapolate safety protocols from its structural analogues (such as 3-bromo-4-chloroquinolin-6-amine and 3-aminoquinoline). These analogues are classified as Acute Toxins (oral, dermal, inhalation) and severe irritants (Eye Irrit. 2A, Skin Irrit. 2, STOT SE 3)[3][4]. This guide provides a comprehensive, causality-driven approach to Personal Protective Equipment (PPE), operational workflows, and disposal protocols for this compound.

The Causality of Hazard: Why Standard PPE is Insufficient

In laboratory safety, compliance without comprehension is dangerous. We mandate stringent PPE for 3-Bromo-8-chloroquinolin-6-amine based on three structural mechanisms:

  • Enhanced Dermal Penetration (Lipophilicity): The addition of bromine and chlorine atoms to the quinoline ring significantly increases the molecule's lipophilicity. If this powder is accidentally dissolved in common laboratory solvents (e.g., DMSO, DMF) and contacts bare skin, the solvent acts as a carrier, rapidly driving the toxic amine payload across the stratum corneum and into systemic circulation.

  • Corneal Reactivity: Aromatic amines are notorious for causing severe, sometimes irreversible, eye irritation[4]. The lone pair of electrons on the primary amine can react with ocular proteins, necessitating absolute eye protection.

  • Aerosolization & Static Charge: As a finely milled solid powder, electrostatic forces can cause micro-particulates to aerosolize during weighing. Inhalation of these particulates triggers respiratory tract irritation (STOT SE 3)[3][5].

Quantitative PPE Matrix

To mitigate the mechanisms outlined above, the following PPE matrix must be strictly adhered to before handling the compound.

PPE CategoryRequired SpecificationRegulatory StandardCausality & Rationale
Eye Protection Tight-sealing chemical goggles or full face shield.NIOSH (US) / EN 166 (EU)Prevents aerosolized amine dust from contacting the cornea[4]. Standard safety glasses with side shields are insufficient.
Hand Protection Double Nitrile gloves (minimum 5 mil thickness per layer).ASTM D6978 / EN 374Halogenated aromatics can permeate thin latex. Double gloving allows safe removal of the outer contaminated layer[6].
Body Protection Tyvek lab coat or chemically resistant apron over standard cotton lab coat.OSHA 29 CFR 1910.132Prevents lipophilic powder from embedding in woven cotton fabrics, which could cause chronic dermal exposure[4].
Respiratory N95, P100, or half-mask particulate respirator.NIOSH / EN 149Required only if handling outside a ventilated enclosure or if exposure limits are exceeded. Primary handling must be in a fume hood.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Workflow A 1. Environmental Verification B 2. Don PPE Matrix (Inspect Gloves) A->B C 3. Static-Free Weighing B->C D 4. In-Hood Solubilization C->D E 5. Doffing & Decontamination D->E

Caption: Standard operational workflow for handling halogenated quinolinamines safely.

Step 1: Environmental Verification

  • Action: Turn on the Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood. Ensure the sash is positioned at the marked operational height.

  • Validation: Check the digital anemometer. The face velocity must read between 80–120 feet per minute (fpm). If the flow alarm sounds or reads <80 fpm, halt operations immediately.

Step 2: PPE Donning & Inspection

  • Action: Equip the PPE matrix detailed in Section 2. Inspect the outer nitrile gloves for micro-tears by inflating them slightly with air before putting them on[6].

  • Validation: Ensure there is no exposed skin between the glove cuff and the lab coat sleeve.

Step 3: Static-Free Weighing

  • Action: Place a static eliminator (ionizing bar) near the balance inside the hood. Use a grounded metal spatula to transfer the 3-Bromo-8-chloroquinolin-6-amine powder.

  • Causality: Plastic spatulas generate static electricity, causing the halogenated powder to "jump" and aerosolize, contaminating the hood and posing an inhalation risk.

Step 4: In-Hood Solubilization

  • Action: Once the desired mass is weighed into a vial, add your reaction solvent (e.g., DMF, DMSO) while the vial is still inside the hood. Cap the vial tightly before removing it from the enclosure.

  • Validation: Visually inspect the exterior of the sealed vial for rogue powder. Wipe the exterior with a solvent-dampened Kimwipe before removing it from the hood.

Step 5: Doffing & Decontamination

  • Action: Remove the outer gloves using the "beak method" (pinching the exterior of the glove without touching the inner skin)[6]. Dispose of contaminated gloves as hazardous solid waste. Wash hands thoroughly with soap and water immediately after removing the inner gloves[4][6].

Spill Response & Disposal Protocols

Halogenated quinolines are highly toxic to aquatic life with long-lasting environmental effects (H411)[6]. Under no circumstances should 3-Bromo-8-chloroquinolin-6-amine be allowed to enter laboratory drains or the municipal water supply[6][7].

SpillLogic Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (Inside Hood) Assess->Minor Major Major Spill (Outside Hood) Assess->Major Clean Cover with Inert Absorbent Minor->Clean Evacuate Evacuate Area & Call EHS Major->Evacuate Dispose Hazardous Waste Disposal Clean->Dispose

Caption: Decision matrix and response protocol for 3-Bromo-8-chloroquinolin-6-amine spills.

Minor Spill Protocol (<50g, contained inside the fume hood):

  • Do not sweep dry powder. Sweeping generates hazardous airborne dust.

  • Cover the spilled powder with an inert, damp absorbent material such as wet sand or vermiculite[6].

  • Using a disposable plastic scoop, carefully transfer the absorbed mixture into a wide-mouth, sealable hazardous waste container.

  • Wipe the spill area with a 10% bleach solution followed by ethanol to neutralize and remove residual amine traces.

Major Spill Protocol (>50g, or any spill outside a ventilated enclosure):

  • Evacuate: Immediately evacuate all personnel from the immediate laboratory area[6].

  • Isolate: Close the laboratory doors to prevent the spread of aerosolized particulates.

  • Escalate: Contact Environmental Health and Safety (EHS). Cleanup of major spills outside a hood requires a Self-Contained Breathing Apparatus (SCBA) and full-body chemical protection suits[7].

Disposal: All materials that have come into contact with 3-Bromo-8-chloroquinolin-6-amine (including Kimwipes, outer gloves, and empty reagent bottles) must be placed in a dedicated, clearly labeled solid hazardous waste bin. Liquid waste containing dissolved compound must be segregated into halogenated organic waste carboys for high-temperature incineration by a licensed contractor[6].

References

  • "3-broMo-8-chloroquinolin-6-aMine — Chemical Substance Information." NextSDS. Available at:[Link][1]

  • "3-bromo-4-chloroquinolin-6-amine — Chemical Substance Information." NextSDS. Available at:[Link][3]

  • "Quinoline - SAFETY DATA SHEET." Penta Chemicals. Available at:[Link][7]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-8-chloroquinolin-6-amine
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